5-(2-Hydroxyethyl)uridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19) |
InChI 键 |
OSEOKIRHVJGJJM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO |
产品来源 |
United States |
Foundational & Exploratory
what is the chemical structure of 5-(2-Hydroxyethyl)uridine
An In-depth Technical Guide to 5-(2-Hydroxyethyl)uridine for Researchers and Drug Development Professionals
Introduction
This compound is a modified pyrimidine nucleoside, structurally analogous to thymidine. As a derivative of uridine, it belongs to a class of compounds that are fundamental to various biological processes. The primary application of this compound in a research context is as a tool for labeling and tracking DNA synthesis. Its incorporation into replicating DNA allows for the monitoring of cellular proliferation and dynamics in various biological systems. This guide provides a comprehensive overview of its chemical structure, synthesis, and characterization, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound consists of a uracil base modified at the 5-position with a 2-hydroxyethyl group, attached to a ribose sugar moiety.
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value |
| CAS Number | 102691-28-1 |
| Molecular Formula | C₁₁H₁₆N₂O₇ |
| Molecular Weight | 288.26 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general and plausible method involves the C-5 alkylation of a protected uridine derivative. A common approach for such modifications is the palladium-catalyzed Heck coupling reaction.
Representative Synthesis Protocol: Palladium-Catalyzed C-5 Alkylation
This protocol is a representative example based on established methods for the 5-alkylation of uridine.
Materials:
-
5-Iodouridine
-
2-(tert-Butyldimethylsilyloxy)ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Protection of the Hydroxyl Group: The hydroxyl group of 2-hydroxyethyl acrylate is first protected, for example, with a tert-butyldimethylsilyl (TBDMS) group to prevent side reactions.
-
Heck Coupling Reaction:
-
In a round-bottom flask, dissolve 5-iodouridine (1 equivalent) in anhydrous acetonitrile.
-
Add 2-(tert-Butyldimethylsilyloxy)ethyl acrylate (1.5 equivalents), palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.2 equivalents), and triethylamine (2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80°C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected 5-substituted uridine derivative.
-
-
Deprotection:
-
Dissolve the purified product in dichloromethane.
-
Add a solution of tetrabutylammonium fluoride (1.1 equivalents) in tetrahydrofuran (THF) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Final Purification: Purify the final product, this compound, by silica gel column chromatography or recrystallization.
Analytical Characterization
The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in D₂O, relative to TMS):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 | ~7.8 | s |
| H-1' | ~5.9 | d |
| H-2', H-3', H-4' | ~4.1-4.3 | m |
| H-5', H-5'' | ~3.7-3.9 | m |
| -CH₂- (ethyl, attached to C5) | ~2.5 | t |
| -CH₂- (ethyl, hydroxyl) | ~3.6 | t |
Predicted ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-4 | ~165 |
| C-5 | ~112 |
| C-6 | ~142 |
| C-1' | ~90 |
| C-2' | ~74 |
| C-3' | ~70 |
| C-4' | ~85 |
| C-5' | ~61 |
| -CH₂- (ethyl, attached to C5) | ~30 |
| -CH₂- (ethyl, hydroxyl) | ~60 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 289.10 |
| [M+Na]⁺ | 311.08 |
| [M-H]⁻ | 287.09 |
Biological Activity and Applications
This compound serves as a thymidine analogue, which allows it to be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This property makes it a valuable tool for assessing DNA synthesis.
Mechanism of Action in DNA Labeling
-
Cellular Uptake: this compound is taken up by cells.
-
Phosphorylation: Inside the cell, it is phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate.
-
Incorporation into DNA: DNA polymerases recognize the triphosphate form and incorporate it into newly synthesized DNA strands in place of thymidine triphosphate.
-
Detection: The incorporated this compound can then be detected. The hydroxyl group on the ethyl side chain can be a target for further chemical modification, for example, through conjugation with a fluorescent dye or a hapten for immunodetection, although detection methods for this specific modification are not as established as for other analogues like EdU or BrdU.
Experimental Workflow: Cell Proliferation Assay
Caption: A generalized workflow for a cell proliferation assay.
Conclusion
This compound is a valuable research tool for studying DNA synthesis and cell proliferation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and methods for its characterization and application. For researchers and professionals in drug development, understanding the synthesis and properties of such modified nucleosides is crucial for the design and development of novel therapeutic agents and diagnostic tools.
The Genesis of a Thymidine Analogue: A Technical Guide to the Synthesis and Discovery of 5-(2-Hydroxyethyl)uridine
For Immediate Release
[City, State] – [Date] – In the landscape of nucleic acid chemistry and its applications in biomedical research, the synthesis of modified nucleosides plays a pivotal role. This technical guide provides an in-depth exploration of the synthesis and discovery of 5-(2-Hydroxyethyl)uridine, a notable thymidine analogue. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core methodologies for its preparation, summarizes key quantitative data, and visually represents the synthetic pathways.
Discovery and Significance
While the specific historical record of the initial discovery of this compound is not extensively documented in readily available literature, its significance lies in its role as a thymidine analogue. Such analogues are crucial tools for studying DNA synthesis and cellular proliferation. By mimicking the natural nucleoside thymidine, these modified compounds can be incorporated into replicating DNA, allowing for the tracking and analysis of this fundamental biological process. The introduction of the 2-hydroxyethyl group at the C5 position of the uracil base offers a functional handle for further chemical modifications or to study the impact of this substitution on biological processes.
Chemical Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the modification of a pre-existing uridine or uracil scaffold. A plausible and commonly employed strategy involves the introduction of a vinyl group at the C5 position of uridine, followed by a hydroxylation step.
A key intermediate in this synthetic route is 5-vinyluridine. The synthesis of 5-vinyluridine can be achieved from 5-iodouridine through a palladium-catalyzed cross-coupling reaction, such as the Stille coupling with vinyltributylstannane.
Once 5-vinyluridine is obtained, the subsequent and crucial step is the hydroxylation of the vinyl group to yield the desired this compound. This transformation can be accomplished using various hydroxylation reagents. A common method for this type of conversion is hydroboration-oxidation. This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base to yield the primary alcohol.
Below is a generalized workflow for the synthesis of this compound from 5-iodouridine.
Experimental Protocols
Synthesis of 5-Vinyluridine from 5-Iodouridine (Illustrative Protocol)
This protocol is a generalized representation based on established methods for Stille coupling on nucleosides.
Materials:
-
5-Iodouridine
-
Vinyltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 5-iodouridine in anhydrous DMF.
-
To this solution, add tri(2-furyl)phosphine and tris(dibenzylideneacetone)dipalladium(0).
-
Add vinyltributylstannane to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of KF.
-
Filter the mixture through celite and perform a standard aqueous work-up.
-
Purify the crude product by silica gel column chromatography to obtain 5-vinyluridine.
Hydroxylation of 5-Vinyluridine to this compound (Illustrative Protocol)
This protocol is a generalized representation of a hydroboration-oxidation reaction.
Materials:
-
5-Vinyluridine
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-vinyluridine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature until the reaction is complete.
-
Perform a standard aqueous work-up.
-
Purify the crude product by a suitable method, such as silica gel column chromatography, to yield this compound.
Quantitative Data
While specific yield and reaction condition data for the synthesis of this compound is not widely published in a consolidated format, the following table provides a general overview of expected yields for the key reaction types involved, based on analogous transformations in nucleoside chemistry.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Stille Coupling | 5-Iodouridine | 5-Vinyluridine | 50-70 |
| 2 | Hydroboration-Oxidation | 5-Vinyluridine | This compound | 40-60 |
Note: Yields are illustrative and can vary significantly based on specific reaction conditions, scale, and purification methods.
Biological Activity and Applications
This compound serves as a thymidine analogue and can be utilized in studies of DNA replication. Its incorporation into newly synthesized DNA allows for the labeling and subsequent detection of proliferating cells. The hydroxyl group provides a potential point of attachment for fluorescent tags or other reporter molecules, facilitating various bioanalytical applications.
Conclusion
The synthesis of this compound represents a valuable addition to the toolkit of chemical biologists and medicinal chemists. While detailed information on its initial discovery remains to be fully elucidated in public-domain literature, the synthetic strategies outlined in this guide provide a clear pathway for its preparation. The ability to introduce a functionalized ethyl group at the C5 position of uridine opens avenues for the development of novel probes and potential therapeutic agents. Further research into the biological properties and applications of this and related 5-substituted uridine analogues is warranted to fully explore their potential in science and medicine.
5-(2-Hydroxyethyl)uridine CAS number and properties
An In-depth Technical Guide to 5-(2-Hydroxyethyl)uridine
CAS Number: 102691-28-1
Introduction
This compound is a modified pyrimidine nucleoside, structurally analogous to thymidine.[1] As a derivative of uridine, it belongs to a class of compounds fundamental to the structure and function of nucleic acids.[2][3] Its primary application in research is as a marker for DNA synthesis. Due to its structural similarity to thymidine, it can be incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.[1] This property allows for the labeling and subsequent detection of proliferating cells, making it a valuable tool in studies of cell cycle kinetics, developmental biology, and cancer research. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. While specific experimental data for some properties of this particular derivative are not widely published, data for closely related compounds and the parent molecule, uridine, are provided for reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Notes |
| CAS Number | 102691-28-1 | - |
| Molecular Formula | C₁₁H₁₆N₂O₇ | - |
| Molecular Weight | 288.25 g/mol | - |
| Melting Point | 142-142.5 °C | Data for the related isomer, 3-(2-hydroxyethyl)uridine.[4] |
| Solubility | Water: Slightly SolubleMethanol: Slightly SolubleDMSO: Soluble | Qualitative data. Quantitative data for the parent compound, uridine, in water at 298.15 K is 0.04061 (mole fraction).[5] |
| Appearance | White to Off-White Solid | Based on typical appearance of similar nucleoside analogs. |
Spectroscopic Data
Reference Spectroscopic Data for Uridine:
-
¹H NMR (400 MHz, D₂O): δ 7.89 (d, J=8.0 Hz, 1H), 5.92 (d, J=5.3 Hz, 1H), 5.90 (d, J=8.0 Hz, 1H), 4.36 (t, J=5.3 Hz, 1H), 4.24 (t, J=5.1 Hz, 1H), 4.14 (q, J=4.2 Hz, 1H), 3.93 (dd, J=12.5, 2.9 Hz, 1H), 3.82 (dd, J=12.5, 4.5 Hz, 1H).[6]
-
¹³C NMR (125 MHz, Water, pH 7.0): δ 168.92, 154.38, 144.48, 104.94, 92.06, 86.91, 76.35, 72.17, 63.53.[7]
-
UV-Vis Absorption: In neutral aqueous solution, uridine exhibits a maximum absorption (λmax) at approximately 262 nm.[8][9] The molar extinction coefficient at this wavelength is reported to be around 10,100 M⁻¹cm⁻¹.[9]
-
Mass Spectrometry: The mass spectrum of uridine shows characteristic fragmentation patterns, including cleavage of the glycosidic bond.[7][10]
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, based on the synthesis of other 5-substituted uridines, a plausible synthetic route would involve the reaction of a 5-halouridine precursor with a suitable ethylene glycol derivative, or the direct modification of uridine. Below is a representative, theoretical protocol.
Representative Synthetic Protocol
A potential synthesis could be adapted from methods used for similar 5-substituted pyrimidines. One common approach involves a palladium-catalyzed cross-coupling reaction (e.g., Heck or Sonogashira coupling followed by reduction) starting from 5-iodouridine.
Step 1: Protection of Hydroxyl Groups The hydroxyl groups of the ribose moiety in 5-iodouridine are typically protected to prevent side reactions. This can be achieved using protecting groups such as silyl ethers (e.g., TBDMS) or acetals (e.g., isopropylidene).
Step 2: Palladium-Catalyzed Coupling The protected 5-iodouridine is then reacted with an appropriate coupling partner, such as 2-(vinyloxy)ethanol, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.
Step 3: Reduction and Deprotection The resulting intermediate is reduced (e.g., via catalytic hydrogenation) to convert the vinyl ether to a hydroxyethyl group. Finally, the protecting groups on the ribose are removed under appropriate conditions (e.g., with a fluoride source for silyl ethers or mild acid for acetals) to yield this compound.
Purification: Purification at each step would typically involve silica gel column chromatography. The final product would be purified by recrystallization or further chromatography.
Biological Activity and Mechanism of Action
This compound functions as a thymidine analog.[1] During the S-phase of the cell cycle, DNA polymerases incorporate nucleotides into the newly synthesized DNA strand. Due to its structural similarity to thymidine, this compound triphosphate (which is formed intracellularly from the nucleoside) can be utilized by these enzymes and incorporated into the DNA.
The presence of the 2-hydroxyethyl group at the 5-position of the uracil base allows for the subsequent detection of the modified DNA. This detection can be achieved through various methods, often involving "click chemistry" if the hydroxyl group is further modified to an azide or alkyne, or through antibody-based detection if a suitable antibody is available.
There is currently no evidence to suggest that this compound has a direct role in cell signaling pathways in the same manner as signaling molecules like uridine triphosphate (UTP).[11][12] Its primary known biological role in a research context is as a passive marker of DNA replication.
Experimental Protocols
The following is a general protocol for the use of this compound to label newly synthesized DNA in cultured mammalian cells. This protocol is based on established methods for other thymidine analogs like 5-ethynyl-2'-deoxyuridine (EdU).[13] Optimization may be required for specific cell types and experimental conditions.
Protocol: DNA Synthesis Labeling in Cultured Cells
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Detection reagents (e.g., a primary antibody against the modified base followed by a fluorescently labeled secondary antibody, or click chemistry reagents if the compound is further modified)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere and grow overnight.
-
Labeling: Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 10-20 µM. Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a period appropriate for the cell cycle length and the desired labeling window (e.g., 1-2 hours for rapidly dividing cells).
-
Fixation: Remove the labeling medium and wash the cells twice with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Detection:
-
Antibody-based: Wash the cells with PBS and block with a suitable blocking buffer. Incubate with a primary antibody specific for the incorporated nucleoside. Wash, then incubate with a fluorescently labeled secondary antibody.
-
Click Chemistry-based (if applicable): If the hydroxyethyl group has been modified to an alkyne or azide, follow a standard click chemistry protocol to attach a fluorescent probe.
-
-
Nuclear Staining: Wash the cells with PBS and incubate with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes.
-
Imaging: Wash the cells a final time with PBS and mount the coverslips on microscope slides. Image using a fluorescence microscope with the appropriate filter sets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Uridine - Wikipedia [en.wikipedia.org]
- 4. Uridine, 3-(2-hydroxyethyl)- (7CI,8CI,9CI) CAS#: 33962-59-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Uridine(58-96-8) 1H NMR spectrum [chemicalbook.com]
- 7. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dual signaling pathways of arterial constriction by extracellular uridine 5'-triphosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uridine 5'-diphosphate induces chemokine expression in microglia and astrocytes through activation of the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide on the Biological Origin of 5-Substituted Uridine Modifications in tRNA
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The biological origin of 5-(2-Hydroxyethyl)uridine in tRNA is not well-documented in the current scientific literature. This guide will focus on the closely related and extensively studied precursor, 5-hydroxyuridine (ho⁵U), and its subsequent modifications, which form a critical family of post-transcriptional modifications in the anticodon wobble position of bacterial tRNA.
Introduction to Wobble Uridine Modifications
Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (uridine-34), are crucial for the efficiency and fidelity of protein synthesis.[1] These modifications fine-tune the decoding of mRNA codons.[2] One significant class of these modifications includes derivatives of 5-hydroxyuridine (ho⁵U). In bacteria, tRNAs that recognize four-fold degenerate codons are often modified at the U34 position with 5-methoxyuridine (mo⁵U) or 5-methoxycarbonylmethoxyuridine (mcmo⁵U).[3] These modifications are essential for the expanded recognition of certain codons.[3] The initial and critical step in the formation of these modified nucleosides is the hydroxylation of uridine to form 5-hydroxyuridine (ho⁵U).[3][4][5]
Biosynthesis of 5-Hydroxyuridine (ho⁵U)
The biosynthesis of ho⁵U is a complex process that involves a novel anaerobic hydroxylation of uridine at the wobble position of specific tRNAs.[3] This process is not fully elucidated, but key enzymatic players and required cofactors have been identified in bacteria such as Bacillus subtilis and Escherichia coli. The synthesis of ho⁵U serves as the foundational step for further modifications.[4][5]
Key Enzymes and Genetic Loci
In B. subtilis, the yrrMNO operon has been identified as crucial for the biosynthesis of ho⁵U.[3] Both yrrN and yrrO are homologs of the peptidase U32 family, which also includes the rlhA gene required for the synthesis of 5-hydroxycytidine (ho⁵C) in E. coli.[3] In E. coli, the gene yegQ, another peptidase U32 homolog, is involved in ho⁵U synthesis.[3]
These enzymes are characterized as Fe-S cluster proteins, indicating a dependency on iron-sulfur clusters for their catalytic activity.[3] Deletion of these genes results in a significant reduction in the levels of ho⁵U-derived modifications.[3]
Cofactors and Dependencies
The biosynthesis of ho⁵U is dependent on several factors beyond the core enzymes:
-
Fe-S Clusters: The involvement of Fe-S cluster proteins suggests a role for these cofactors in the hydroxylation reaction. Genes required for Fe-S cluster biosynthesis are also necessary for wild-type levels of ho⁵U.[3]
-
Ferredoxin: In E. coli, the ferredoxin YfhL has been shown to be required for ho⁵U synthesis to the same extent as YegQ.[3]
-
Prephenate Biosynthesis: Genes involved in the biosynthesis of prephenate also impact the levels of ho⁵U modification, suggesting a potential link to metabolic pathways providing necessary substrates or cofactors.[3]
Subsequent Modifications of ho⁵U
Once ho⁵U is synthesized at the wobble position, it serves as a precursor for other modifications, primarily through methylation or carboxymethylation.
Formation of 5-Methoxyuridine (mo⁵U)
In Gram-positive bacteria like B. subtilis, ho⁵U is methylated to form mo⁵U. This reaction is catalyzed by the methyltransferase TrmR (formerly known as YrrM).[6] The methyl group is derived from S-adenosylmethionine (SAM).[6]
Formation of 5-Carboxymethoxyuridine (cmo⁵U) and 5-Methoxycarbonylmethoxyuridine (mcmo⁵U)
In Gram-negative bacteria such as E. coli, ho⁵U is a precursor to cmo⁵U and mcmo⁵U. The biosynthesis of cmo⁵U from ho⁵U involves the metabolite carboxy-S-adenosylmethionine (Cx-SAM) and the carboxymethyltransferase CmoB.[6] Subsequently, cmo⁵U can be methylated by the AdoMet-dependent methyltransferase CmoM (also known as SmtA) to form mcmo⁵U.[7]
Signaling Pathways and Logical Relationships
The biosynthetic pathway for ho⁵U and its derivatives is a multi-step enzymatic process. The logical flow begins with an unmodified uridine at position 34 of a target tRNA molecule.
Quantitative Data
The impact of gene deletions on the levels of ho⁵U-derived modifications provides quantitative insight into the roles of the involved enzymes.
| Organism | Gene Deletion | tRNA Modification | Reduction in Modification Level | Reference |
| B. subtilis | yrrN | mo⁵U | ~50% | [3] |
| B. subtilis | yrrO | mo⁵U | ~50% | [3] |
| B. subtilis | yrrN and yrrO | mo⁵U | ~50% | [3] |
| E. coli | yegQ | (m)cmo⁵U | ~50% | [3] |
| E. coli | Genes for Fe-S biosynthesis | (m)cmo⁵U | ~50% | [3] |
| E. coli | Genes for prephenate biosynthesis | (m)cmo⁵U | ~50% | [3] |
| E. coli | yfhL (ferredoxin) | (m)cmo⁵U | ~50% | [3] |
Experimental Protocols
Analysis of tRNA Modifications by HPLC-MS
A common method to identify and quantify tRNA modifications involves the enzymatic hydrolysis of total tRNA followed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Protocol Steps:
-
tRNA Isolation: Total tRNA is isolated from bacterial cultures grown to a specific optical density. Standard protocols such as phenol-chloroform extraction followed by ethanol precipitation are used.
-
Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides. A cocktail of enzymes is typically used, including nuclease P1, snake venom phosphodiesterase, and bacterial alkaline phosphatase, to ensure complete hydrolysis.
-
HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Analysis: The eluent from the HPLC is directed to a mass spectrometer for the identification and quantification of the nucleosides based on their mass-to-charge ratio and retention time.
In Vitro Methylation Assay
To confirm the function of methyltransferases like TrmR, an in vitro methylation assay can be performed.
Protocol Steps:
-
Substrate Preparation: Incompletely modified tRNA is purified from a relevant knockout strain (e.g., a cmoB-deficient strain of E. coli).
-
Enzyme Purification: The putative methyltransferase (e.g., TrmR) is overexpressed and purified.
-
Reaction: The purified enzyme is incubated with the substrate tRNA in the presence of S-adenosylmethionine (SAM), which acts as the methyl donor.
-
Analysis: The reaction products are analyzed by HPLC-MS to detect the formation of the methylated nucleoside (e.g., mo⁵U).[6]
Conclusion
The biological origin of 5-substituted uridine modifications at the tRNA wobble position is a multi-step enzymatic pathway that is essential for translational fidelity in bacteria. While the specific modification this compound is not a known component of this pathway, the biosynthesis of the precursor 5-hydroxyuridine and its derivatives, mo⁵U and (m)cmo⁵U, has been partially elucidated. The process involves a novel hydroxylation reaction catalyzed by Fe-S cluster proteins, followed by modifications carried out by specific methyltransferases and carboxymethyltransferases. Further research is needed to fully characterize all the components and regulatory mechanisms of this important tRNA modification pathway.
References
- 1. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Modification of the wobble uridine in bacterial and mitochondrial tRNAs reading NNA/NNG triplets of 2-codon boxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-Hydroxyethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Hydroxyethyl)uridine, a modified pyrimidine nucleoside derivative. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting key quantitative information in structured tables and detailing the experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and nucleic acid research.
Spectroscopic Data
The following sections present the available NMR and anticipated MS data for this compound. Due to the limited availability of direct experimental data for this specific molecule in public databases, the NMR data presented is for the closely related analogue, (5'S)-1-[2'-(2-hydroxyethyl)tetrahydropyran-5'-yl]-1H-pyrimidine-2,4-dione. This analogue shares the core uridine structure with the 2-hydroxyethyl modification, providing valuable insight into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major diastereomer of (5'S)-1-[2'-(2-hydroxyethyl)tetrahydropyran-5'-yl]-1H-pyrimidine-2,4-dione, which serves as a proxy for this compound.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Chemical Shift (ppm) |
| H-6 | 7.65 |
| H-1' | 5.85 |
| H-5 | 5.65 |
| H-3' | 4.30 |
| H-4' | 3.95 |
| H-2' | 3.80 |
| CH₂ (ethyl) | 3.60 |
| CH₂ (ethyl) | 2.55 |
| OH | 4.90 |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Chemical Shift (ppm) |
| C-4 | 164.0 |
| C-2 | 152.5 |
| C-6 | 142.0 |
| C-5 | 102.0 |
| C-1' | 90.0 |
| C-4' | 85.0 |
| C-2' | 75.0 |
| C-3' | 70.0 |
| CH₂ (ethyl) | 61.0 |
| CH₂ (ethyl) | 36.0 |
Mass Spectrometry (MS)
Expected Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely involve:
-
Cleavage of the glycosidic bond: This is a characteristic fragmentation for nucleosides, resulting in the separation of the uracil base and the ribose sugar moiety. This would produce fragment ions corresponding to the modified uracil base (5-(2-hydroxyethyl)uracil) and the ribose sugar.
-
Loss of the hydroxyethyl group: Fragmentation of the C5 substituent could lead to the loss of a CH₂CH₂OH radical.
-
Fragmentation of the ribose ring: The sugar moiety can undergo complex rearrangements and fragmentations, leading to a series of smaller ions.
Experimental Protocols
The following sections describe the general methodologies for acquiring NMR and MS data for nucleoside analogues like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration if the solvent does not provide a reference signal.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard multinuclear probe is recommended.
-
¹H NMR:
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
2D NMR (COSY, HSQC, HMBC):
-
To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed using standard pulse programs.
-
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or a mixture with water).
-
For ESI-MS, the addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) can improve ionization efficiency.
Data Acquisition:
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) is used.
-
ESI-MS:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum over a relevant m/z range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
EI-MS:
-
Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Acquire the mass spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel uridine analogue and a conceptual representation of the analytical process.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
5-(2-Hydroxyethyl)uridine stability and degradation pathways
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'-Deoxy-5-(1-hydroxyethyl)uridine | C11H16N2O6 | CID 6482245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Human 2'-Deoxynucleoside 5'-Phosphate N-Hydrolase 1: Mechanism of 2'-Deoxyuridine 5'-Monophosphate Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pyrimidine ribonucleosides degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 5-(2-Hydroxyethyl)uridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)uridine is a modified pyrimidine nucleoside derivative with potential applications in various fields of biomedical research and drug development. A thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems, is fundamental for its effective formulation, delivery, and biological activity assessment. This technical guide provides an in-depth overview of the solubility of this compound. Due to the current lack of publicly available, specific quantitative solubility data for this compound, this guide furnishes solubility information for the parent compound, uridine, as a foundational reference. Furthermore, it presents a detailed experimental protocol for the determination of the thermodynamic solubility of this compound, empowering researchers to generate the necessary data for their specific applications.
Solubility Data: Uridine as a Reference
The following table summarizes the known solubility of uridine in various common solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | ~50 mg/mL | 25 |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | 25 |
| Ethanol | Sparingly soluble | 25 |
| Methanol | Sparingly soluble | 25 |
Note: This data is for the parent compound, uridine, and should be used as an estimation only. The actual solubility of this compound must be determined experimentally.
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2] This protocol outlines the steps to determine the solubility of this compound in a desired solvent.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.[3][5] This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][7]
-
For HPLC: Inject the samples and standards onto an appropriate column (e.g., C18) and measure the peak area at the wavelength of maximum absorbance for this compound.
-
For UV-Vis: Measure the absorbance of the samples and standards at the wavelength of maximum absorbance.
-
-
Construct a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Visualizing the Workflow and its Context
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Role of Solubility in Drug Development
Understanding solubility is a critical early step in the drug development process, influencing subsequent stages from in vitro screening to formulation.
Caption: Logical relationship of solubility in the drug development pipeline.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding through data on its parent compound, uridine, and a detailed, actionable protocol for its empirical determination. The provided experimental workflow and contextual diagrams offer researchers and drug development professionals the necessary tools and perspectives to effectively assess the solubility of this promising nucleoside analog, a critical step in advancing its potential therapeutic applications.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
Known Derivatives of 5-(2-Hydroxyethyl)uridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the known derivatives of 5-(2-Hydroxyethyl)uridine, a modified pyrimidine nucleoside that has garnered interest in the fields of antiviral and anticancer research. This document provides a consolidated overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.
Core Concepts and Derivatives
This compound is a uridine molecule substituted at the C-5 position of the pyrimidine ring with a 2-hydroxyethyl group. This modification serves as a scaffold for the synthesis of various derivatives with altered biological activities. Key derivatives include those with modifications to the 2-hydroxyethyl side chain, such as halogenation, azidation, and etherification, as well as alterations to the ribose sugar moiety.
The primary mechanism of action for many of these nucleoside analogs involves their phosphorylation by viral or cellular kinases to the corresponding triphosphate. This triphosphate form can then act as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain and inhibition of viral replication.
Quantitative Data Summary
The biological activity of this compound derivatives has been evaluated against various viruses and cancer cell lines. The following tables summarize the available quantitative data, including 50% effective concentrations (EC₅₀) for antiviral activity and 50% inhibitory concentrations (IC₅₀) for cytotoxicity.
Table 1: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Cell Line | EC₅₀ (µM) | Citation |
| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) TK+ (KOS) | - | 0.8 | [1] |
| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) TK+ (E-377) | - | 1.1 | [1] |
| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) TK- | - | 2.3 - 15.3 | [1] |
| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-2 (HSV-2) | - | 2.8 | [1] |
| 5-(1-Cyanamido-2-bromoethyl)-2'-deoxyuridine | Herpes Simplex Virus-2 (HSV-2) | - | 2.6 | [1] |
| 5-(1-Cyanamido-2-chloroethyl)-2'-deoxyuridine | Herpes Simplex Virus-2 (HSV-2) | - | 2.7 | [1] |
| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Varicella-Zoster Virus (VZV) | - | 2.0 | [1] |
| 5-(1-Cyanamido-2-bromoethyl)-2'-deoxyuridine | Varicella-Zoster Virus (VZV) | - | 3.6 | [1] |
| 5-(1-Cyanamido-2-chloroethyl)-2'-deoxyuridine | Varicella-Zoster Virus (VZV) | - | 5.0 | [1] |
| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Duck Hepatitis B Virus (DHBV) | - | 23.6 | [1] |
| 5-(1-Cyanamido-2-bromoethyl)-2'-deoxyuridine | Duck Hepatitis B Virus (DHBV) | - | 19.9 | [1] |
| 5-(1-Azido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | - | 1.5 | [2] |
| 5-(1-Azido-2-bromoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | - | 2.5 | [2] |
| 5-(1-Azido-2-chloroethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | - | 1.5 | [2] |
| 5-(1-Azido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-2 (HSV-2) | - | 3.0 | [2] |
| 5-(1-Azido-2-bromoethyl)-2'-deoxyuridine | Herpes Simplex Virus-2 (HSV-2) | - | 2.0 | [2] |
| 5-(1-Azido-2-chloroethyl)-2'-deoxyuridine | Herpes Simplex Virus-2 (HSV-2) | - | 2.5 | [2] |
| 5-(1-Azido-2-iodoethyl)-2'-deoxyuridine | Varicella-Zoster Virus (VZV) | - | 1.0 | [2] |
| 5-(1-Azido-2-bromoethyl)-2'-deoxyuridine | Varicella-Zoster Virus (VZV) | - | 1.0 | [2] |
| 5-(1-Azido-2-chloroethyl)-2'-deoxyuridine | Varicella-Zoster Virus (VZV) | - | 1.0 | [2] |
| 5-(1-Methoxyethyl)-2'-deoxyuridine | Human Cytomegalovirus (HCMV) | - | 7-fold less active than EDU | [2] |
Table 2: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Citation |
| 5-(1-Cyanamido-2-haloethyl)-2'-deoxyuridines (4-6) | Various | > 118 | [1] |
| 5-(1-Azido-2-haloethyl)-2'-deoxyuridines (3a-c) | Various | > 118 | [2] |
| 5-(1-Azidoethyl)-2'-deoxyuridine (4) | Various | > 118 | [2] |
| 5-(1-Aminoethyl)-2'-deoxyuridine (5) | Various | > 118 | [2] |
| 5-(1-Methoxyethyl)-2'-deoxyuridine (6) | Various | > 118 | [2] |
| 5-(1-Cyanamido-2-haloethyl)-2'-deoxyuridines (4-6) | Proliferating Cells | > 76 | [1] |
| 5-(1-Azido-2-haloethyl)-2'-deoxyuridines (3a-c) | Proliferating Cells | > 76 | [2] |
| 5-(1-Azidoethyl)-2'-deoxyuridine (4) | Proliferating Cells | > 76 | [2] |
| 5-(1-Aminoethyl)-2'-deoxyuridine (5) | Proliferating Cells | > 76 | [2] |
| 5-(1-Methoxyethyl)-2'-deoxyuridine (6) | Proliferating Cells | > 76 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key derivatives and the execution of biological assays.
Synthesis of 5-(1-Cyanamido-2-haloethyl)-2'-deoxyuridines and Arabinouridines[1]
A new class of 5-(1-cyanamido-2-haloethyl)-2'-deoxyuridines and arabinouridines were synthesized through the regiospecific addition of halogenocyanamides (X-NHCN) to the 5-vinyl substituent of the respective 5-vinyl-2'-deoxyuridine and 5-vinyl-arabinouridine.
General Procedure:
-
To a solution of the 5-vinyl nucleoside in an appropriate solvent, add the respective halogeno-cyanamide.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel.
Synthesis of 5-(1-Azido-2-haloethyl)-2'-deoxyuridines[2]
These derivatives were synthesized by the regiospecific addition of XN₃ (where X = I, Br, Cl) to the vinyl substituent of 5-vinyl-2'-deoxyuridine.
General Procedure:
-
Dissolve 5-vinyl-2'-deoxyuridine in a suitable solvent.
-
Add the corresponding halogen azide (IN₃, BrN₃, or ClN₃) to the solution.
-
Allow the reaction to proceed at a controlled temperature.
-
Isolate and purify the product using standard chromatographic techniques.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Protocol:
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates.
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This is used to determine the concentration of a compound that reduces cell viability by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the synthesis and evaluation of this compound derivatives.
Caption: Synthetic routes to key derivatives of 5-vinyl-2'-deoxyuridine.
Caption: Experimental workflow for determining antiviral efficacy and cytotoxicity.
Caption: Intracellular activation pathway of antiviral nucleoside analogs.
References
5-(2-Hydroxyethyl)uridine: A Technical Review of Its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)uridine is a synthetic pyrimidine nucleoside analog that has garnered interest within the scientific community for its potential applications in biomedical research and drug development. As a thymidine analogue, its structural similarity to the natural nucleoside allows for its interaction with various cellular processes, most notably DNA synthesis. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, biological activities, and the underlying mechanisms of action. The information is presented to cater to researchers, scientists, and professionals involved in the field of drug discovery and development.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available uridine derivative. A common strategy involves the modification of the C5 position of the uracil ring. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be adapted from the synthesis of similar 5-substituted pyrimidine nucleosides.
One such approach starts with 5-ethynyl-2'-deoxyuridine. The synthesis proceeds through the formation of an acetyl derivative via an acid-catalyzed hydration of the terminal triple bond. Subsequent reduction of the acetyl group yields the desired 5-(1-hydroxyethyl) functionality.[1] A similar strategy could be employed to introduce the 2-hydroxyethyl group.
Generalized Experimental Protocol for the Synthesis of 5-Substituted Uridine Derivatives:
A representative synthetic scheme for a related compound, 5-(1-hydroxyethyl)-2'-deoxyuridine, is as follows:
-
Hydration of 5-ethynyl-2'-deoxyuridine: 5-ethynyl-2'-deoxyuridine is dissolved in methanol and treated with dilute sulfuric acid. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting product is 5-acetyl-2'-deoxyuridine.[1]
-
Reduction of the acetyl group: The 5-acetyl-2'-deoxyuridine is then subjected to reduction. A common method is the Luche reduction, which employs sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (CeCl₃).[1] This selectively reduces the ketone to a secondary alcohol, yielding 5-(1-hydroxyethyl)-2'-deoxyuridine.
-
Purification: The final product is purified using standard chromatographic techniques, such as silica gel column chromatography.
It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to adapt this protocol for the specific synthesis of this compound.
Biological Activity and Potential Therapeutic Applications
As a nucleoside analog, this compound is primarily investigated for its potential as an antiviral and anticancer agent. The core principle behind its activity lies in its ability to be recognized by cellular or viral enzymes and incorporated into nucleic acids, thereby disrupting their normal function.
Antiviral Activity
Table 1: Antiviral Activity of Representative 5-Substituted Uridine Analogs against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | HSV-1 (KOS) | HEL | 0.8 | [2] |
| 5-(1-Cyanamido-2-bromoethyl)-2'-deoxyuridine | HSV-1 (KOS) | HEL | 3.2 | [2] |
| 5-(1-Hydroxy-2-bromo-2-iodoethyl)-2'-deoxyuridine | HSV-1 | HEL | Data not specified, but noted as potent | [3] |
Note: The data presented in this table is for analogous compounds to illustrate the potential antiviral activity and is not specific to this compound.
Anticancer Activity
The ability of nucleoside analogs to interfere with DNA synthesis also makes them attractive candidates for anticancer drug development. By being incorporated into the DNA of rapidly dividing cancer cells, these analogs can induce DNA damage and trigger apoptosis. While specific IC₅₀ values for this compound against cancer cell lines were not found in the reviewed literature, numerous studies have reported the cytotoxic effects of other 5-substituted uridine derivatives.
Table 2: Cytotoxicity of Representative 5-Substituted Uridine Analogs against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2'-Deoxy-5-fluorouridine | Murine Thymoma (Ly-2.1+ve) | 0.51 | [4] |
| 5-FUdr-monoclonal antibody conjugate | Murine Thymoma (Ly-2.1+ve) | 6 | [4] |
| 5-(1-Hydroxy-2-chloro-2-iodoethyl)-2'-deoxyuridine | L1210 (Murine Leukemia) | Active, but specific IC₅₀ not provided | [3] |
Note: The data presented in this table is for analogous compounds to illustrate the potential anticancer activity and is not specific to this compound.
Mechanism of Action
The primary mechanism of action for this compound is believed to be its role as a thymidine analogue, allowing it to be incorporated into DNA during replication. This process is facilitated by cellular and/or viral kinases that phosphorylate the nucleoside to its active triphosphate form.
Cellular Uptake and Metabolism
Uridine and its analogs are typically transported into cells via nucleoside transporters.[5] Once inside the cell, this compound would likely undergo phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form. This triphosphate derivative is the active metabolite that can be recognized by DNA polymerases.
Cellular uptake and metabolic activation pathway of this compound.
DNA Incorporation and Induction of DNA Damage Response
The incorporation of this compound into the DNA strand can lead to the activation of the DNA damage response (DDR) pathway. The presence of the modified base can be recognized by the cellular machinery as an error, leading to the recruitment of DNA repair proteins and cell cycle arrest to allow for repair. If the damage is too extensive, the cell may be directed towards apoptosis. High levels of uridine itself have been shown to lead to uracil incorporation into DNA and activation of the p53-mediated DNA damage response.[6]
Proposed DNA damage response pathway following incorporation of this compound.
Experimental Protocols
DNA Synthesis Assay (Adapted from EdU Labeling Protocols)
As this compound is a thymidine analog, its incorporation into newly synthesized DNA can be detected using methods analogous to those for 5-ethynyl-2'-deoxyuridine (EdU). This would likely require an antibody specific to the 5-(2-hydroxyethyl)uracil moiety.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add this compound to the culture medium at a final concentration of 10-20 µM and incubate for a period sufficient for DNA replication to occur (e.g., 2-24 hours).
-
Fixation and Permeabilization: Aspirate the labeling medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Immunodetection: Wash the cells with a blocking buffer (e.g., PBS with 3% BSA). Incubate with a primary antibody specific for 5-(2-hydroxyethyl)uracil diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells with blocking buffer. Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.
-
Imaging/Analysis: Wash the cells with PBS. The cells can then be imaged using fluorescence microscopy or analyzed by flow cytometry to quantify the extent of DNA synthesis.
Conclusion
This compound represents a promising, yet under-investigated, nucleoside analog. Based on the available literature for closely related compounds, it holds potential as both an antiviral and an anticancer agent. Its mechanism of action is likely centered on its incorporation into DNA, leading to replication stress and the activation of the DNA damage response pathway. Further research is warranted to fully elucidate its biological activity, including the determination of specific EC₅₀ and IC₅₀ values against a range of viruses and cancer cell lines. The development of specific antibodies against the 5-(2-hydroxyethyl)uracil moiety would also greatly facilitate the study of its incorporation into DNA and its cellular fate. This technical guide provides a foundational overview to stimulate and guide future research into this intriguing molecule.
References
- 1. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mg2+ as activator of uridine phosphorylation in coordination with other cellular responses to growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine homeostatic disorder leads to DNA damage and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Status of 5-(2-Hydroxyethyl)uridine: A Technical Review of its Putative Natural Occurrence
For Immediate Release
A comprehensive review of current scientific literature and databases reveals no definitive evidence for the natural occurrence of the modified nucleoside 5-(2-Hydroxyethyl)uridine in any biological system. This technical guide addresses the current state of knowledge, provides context through related, naturally occurring uridine modifications, and outlines the methodologies that would be required for its potential future discovery.
Executive Summary
This compound is a chemically synthesized derivative of the RNA base uridine. Despite the vast and growing catalog of post-transcriptional RNA modifications, there is currently no published evidence to support its existence as a naturally occurring nucleoside in any organism, from microbes to mammals. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the absence of evidence for its natural occurrence and providing a guide to the landscape of known, related 5-substituted uridine modifications. We present quantitative data for these related compounds, detail experimental protocols for the discovery of novel RNA modifications, and illustrate a representative biosynthetic pathway.
The Landscape of 5-Substituted Uridine Modifications
While this compound remains elusive in nature, the C5 position of uridine is a known hotspot for a variety of enzymatic modifications that play critical roles in RNA structure and function. These modifications are particularly prevalent in the wobble position (position 34) of the anticodon loop of transfer RNAs (tRNAs), where they are crucial for the precise decoding of mRNA codons during protein synthesis.[1]
Some of the well-characterized, naturally occurring 5-substituted uridines include:
-
5-methyluridine (m⁵U): Also known as ribothymidine, this is one of the most common modified nucleosides.[2]
-
5-hydroxyuridine (ho⁵U): An oxidation product of uridine, it is considered a major lesion in RNA resulting from oxidative damage.[3][4]
-
5-carboxymethyluridine (cm⁵U) and its derivatives: This group includes 5-methoxycarbonylmethyluridine (mcm⁵U) and 5-aminomethyluridine (nm⁵U), which are important for codon recognition.
-
5-carboxyhydroxymethyluridine (chm⁵U): A complex modification found in tRNA.[5]
-
5-(carboxyhydroxymethyl)uridine methyl ester (mchm⁵U): Another complex modification identified in tRNA.[6]
The existence of this diverse array of 5-substituted uridines highlights the cell's sophisticated machinery for fine-tuning RNA function. The absence of this compound from this list suggests it is either not a substrate for the relevant modifying enzymes or its occurrence is exceedingly rare and has yet to be detected.
Quantitative Data on Naturally Occurring 5-Substituted Uridines
Quantitative analysis of modified nucleosides is essential for understanding their roles in cellular processes. The following table summarizes representative quantitative data for known 5-substituted uridines in different biological contexts. It is important to note that the abundance of these modifications can vary significantly depending on the organism, tissue type, and physiological state.
| Modified Nucleoside | Organism/Tissue | RNA Type | Abundance (mol % of total nucleosides or other relevant unit) | Reference Context |
| 5-methyluridine (m⁵U) | Saccharomyces cerevisiae | tRNA | ~1 per tRNA molecule on average | A common modification found in the TΨC loop of most tRNAs. |
| 5-carboxymethyluridine (cm⁵U) | Escherichia coli | tRNA | Present in specific tRNAs, e.g., tRNAAla1 | Essential for wobble base pairing. |
| 5-methoxycarbonylmethyluridine (mcm⁵U) | Saccharomyces cerevisiae | tRNA | Found in the wobble position of tRNAs for Arg, Glu, Gln, Lys | Plays a crucial role in codon recognition and translational fidelity. |
| 5-hydroxyuridine (ho⁵U) | Oxidized RNA | mRNA | Levels increase with oxidative stress | Considered a marker of RNA damage; its presence can impede translation.[4] |
This table is illustrative and compiles data from general knowledge in the field of RNA modification. Specific concentrations can be found in dedicated literature.
Experimental Protocols for the Discovery of Novel RNA Modifications
The identification of new RNA modifications like this compound would rely on highly sensitive and specific analytical techniques. The general workflow involves the isolation of RNA, its enzymatic digestion into individual nucleosides, and subsequent analysis by chromatography coupled with mass spectrometry.
RNA Isolation and Digestion
-
RNA Extraction: Total RNA is extracted from the target cells or tissues using methods such as TRIzol reagent or column-based kits to ensure high purity and minimize degradation.
-
RNA Purity and Integrity Assessment: The quality of the isolated RNA is assessed using a spectrophotometer (for A260/280 and A260/230 ratios) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
-
Enzymatic Digestion: A two-step enzymatic digestion is typically employed to break down the RNA into its constituent nucleosides.
-
Nuclease P1 is used to digest the RNA into 5'-mononucleotides.
-
Bacterial alkaline phosphatase is then added to dephosphorylate the mononucleotides into nucleosides.
-
LC-MS/MS Analysis
-
Chromatographic Separation: The resulting mixture of nucleosides is separated using ultra-high-performance liquid chromatography (UHPLC), typically with a C18 reversed-phase column. A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol) is used to resolve the canonical and modified nucleosides.
-
Mass Spectrometry Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).
-
Full Scan: The mass spectrometer is first operated in full scan mode to detect the molecular ions of all nucleosides present in the sample. The expected protonated molecular ion ([M+H]⁺) for this compound would be at m/z 289.1039.
-
Fragmentation (MS/MS): To confirm the identity, the precursor ion of interest is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For a uridine derivative, a key fragment would correspond to the loss of the ribose sugar, resulting in a fragment ion of the modified base.
-
Quantification: Quantification is achieved by comparing the peak area of the detected modified nucleoside to that of a known quantity of a stable isotope-labeled internal standard.
-
Below is a conceptual workflow for this discovery process.
Biosynthesis of 5-Substituted Uridines: A Representative Pathway
Although no biosynthetic pathway is known for this compound, the enzymatic pathways for other 5-substituted uridines are well-established. These pathways typically involve a dedicated enzyme that recognizes a specific uridine residue within an RNA molecule and catalyzes the addition of a chemical group. The diagram below illustrates the general concept of the biosynthesis of 5-methyluridine (m⁵U) in tRNA, catalyzed by a tRNA (uracil-5-)-methyltransferase (TrmA in E. coli, Trm2 in yeast).
This pathway exemplifies how a specific uridine residue is targeted by an enzyme for modification, utilizing a common cellular cofactor like S-adenosyl methionine (SAM) as a methyl group donor. The discovery of this compound in nature would necessitate the identification of a novel enzyme capable of catalyzing the addition of a hydroxyethyl group to the C5 position of uridine.
Conclusion
For researchers and drug development professionals, the distinction between naturally occurring and synthetic molecules is critical. Based on an exhaustive review of the available scientific data, this compound should be considered a synthetic nucleoside analog. Its commercial availability is for research and development purposes, not due to its isolation from natural sources. The search for novel, naturally occurring RNA modifications is an active and exciting field. The experimental framework outlined in this document provides a roadmap for such discoveries. Future investigations may yet reveal the existence of this compound in a specific biological niche, but until such evidence is presented, its status remains firmly in the realm of synthetic chemistry.
References
- 1. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of RNA base lesions on mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
Methodological & Application
Application Notes and Protocols for the Detection of 5-(2-Hydroxyethyl)uridine in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)uridine (5-HEU) is a ribonucleoside modification that can arise from the exposure of RNA to ethylene oxide, a known carcinogen. Ethylene oxide is used in industrial processes and is also produced endogenously.[1] The presence of 5-HEU in RNA can serve as a biomarker for ethylene oxide exposure and may have implications for RNA function and cellular health. Accurate and sensitive detection of this adduct is crucial for toxicological studies and in the development of RNA-based therapeutics where such modifications could be detrimental.
These application notes provide detailed protocols for two primary methods for the detection and quantification of 5-HEU in RNA: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a semi-quantitative Immuno-dot Blot assay.
Method 1: Quantitative Analysis of this compound in RNA by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of modified nucleosides in biological samples due to its high sensitivity, specificity, and accuracy.[2][3] This method involves the enzymatic digestion of RNA into its constituent nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS detection of 5-HEU in RNA.
Protocol: LC-MS/MS
1. RNA Isolation and Purification
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., PureLink RNA Mini Kit) or a standard phenol-chloroform extraction method.[4]
-
To enhance purity, perform a DNase treatment to remove any contaminating DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.
2. Enzymatic Digestion of RNA to Nucleosides
-
In a sterile microcentrifuge tube, combine the following:
-
Up to 5 µg of purified RNA
-
Nuclease P1 (1 U)
-
Bacterial Alkaline Phosphatase (1 U)
-
2.5 µL of 200 mM HEPES (pH 7.0)
-
Nuclease-free water to a final volume of 25 µL.[2]
-
-
Incubate the reaction mixture at 37°C for 2 to 3 hours.[2]
-
To stop the reaction and precipitate proteins, add an equal volume of acetonitrile, vortex, and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant containing the nucleosides to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried nucleosides in an appropriate volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute the more hydrophobic compounds.
-
Flow Rate: 300 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor and Product Ions for 5-HEU:
-
The molecular weight of 5-HEU is 288.25 g/mol . The protonated precursor ion ([M+H]⁺) will be m/z 289.1.
-
The characteristic fragmentation involves the neutral loss of the ribose moiety (132.04 Da), resulting in a product ion corresponding to the protonated base, 5-(2-hydroxyethyl)uracil, at m/z 157.1.[5][6][7]
-
SRM Transition: m/z 289.1 → 157.1
-
-
4. Quantification
-
Standard Curve: Prepare a standard curve using a synthesized 5-HEU standard of known concentrations. A commercial source for this compound is available.[8]
-
Internal Standard: For absolute quantification, a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled 5-HEU) should be synthesized and spiked into the samples before digestion.
-
Calculate the concentration of 5-HEU in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Express the results as fmol of 5-HEU per µg of total RNA.
Quantitative Data
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 fmol on column | [9] |
| Limit of Quantification (LOQ) | 0.3 - 3 fmol on column | Inferred from LOD |
| Dynamic Range | 3-4 orders of magnitude | [2] |
Method 2: Semi-Quantitative Detection of 5-HEU in RNA by Immuno-dot Blot
Experimental Workflow: Immuno-dot Blot
Caption: Workflow for Immuno-dot Blot detection of 5-HEU.
Protocol: Immuno-dot Blot
1. RNA Preparation and Membrane Spotting
-
Denature 1-2 µg of total RNA by heating at 65°C for 5 minutes in a denaturing buffer (e.g., containing formamide and formaldehyde), then immediately place on ice.
-
Spot the denatured RNA onto a positively charged nylon membrane (e.g., Hybond-N+).
-
Fix the RNA to the membrane by UV cross-linking.
2. Immunodetection
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for 5-HEU (or a cross-reactive antibody against ethylene oxide adducts) diluted in blocking buffer, typically overnight at 4°C.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, for 1 hour at room temperature.
-
Wash the membrane again as described above.
3. Signal Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the dot intensity using densitometry software (e.g., ImageJ). The intensity of the signal will be proportional to the amount of 5-HEU in the RNA sample.
Performance Characteristics
| Parameter | Expected Performance | Reference |
| Sensitivity | Can detect adducts at a level of ~0.3 adducts per 10⁶ nucleotides | [10][11] |
| Quantification | Semi-quantitative | [12] |
| Throughput | High | - |
Synthesis of this compound RNA Standard
For accurate quantification by LC-MS/MS, a synthetic RNA oligonucleotide containing a single 5-HEU at a defined position is highly recommended as a standard. This requires the synthesis of a 5-HEU phosphoramidite.
Synthesis Workflow
The synthesis of a 5-HEU phosphoramidite would follow standard procedures for modified nucleosides.[13][14] The key steps involve:
-
Protection of the 5' and 2' hydroxyl groups of 5-HEU: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group.[13]
-
Phosphitylation: The protected 5-HEU is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite.[13]
-
Solid-Phase Synthesis: The 5-HEU phosphoramidite can then be incorporated into a growing RNA oligonucleotide chain using an automated DNA/RNA synthesizer.[15]
Conclusion
The choice of method for detecting this compound in RNA will depend on the specific research question, required sensitivity, and available resources. The LC-MS/MS method offers the highest degree of accuracy and sensitivity for quantitative analysis, making it ideal for detailed mechanistic and toxicological studies. The immuno-dot blot assay, while semi-quantitative, provides a higher-throughput option for screening multiple samples. The development and use of a synthetic 5-HEU RNA standard is critical for the validation and accurate quantification for both methodologies.
References
- 1. Analysis of macromolecular ethylene oxide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. amsbio.com [amsbio.com]
- 9. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of various immunochemical assays for the detection of ethylene oxide-DNA adducts with monoclonal antibodies against imidazole ring-opened N7-(2-hydroxyethyl)guanosine: application in a biological monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chemical Synthesis of 5-(2-Hydroxyethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 5-(2-Hydroxyethyl)uridine, a modified pyrimidine nucleoside derivative of interest in various biomedical research and drug development applications. The synthesis is based on a two-step process starting from the readily available 5-iodouridine. The first step involves a palladium-catalyzed Stille cross-coupling reaction to introduce a vinyl group at the 5-position of the uracil base, yielding 5-vinyluridine. The subsequent step is a hydroboration-oxidation of the vinyl group to afford the desired this compound.
Data Presentation
Table 1: Summary of Reactions and Expected Yields
| Step | Reaction Type | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Stille Cross-Coupling | 5-Iodouridine | Vinyltributylstannane, Tris(dibenzylideneacetone)dipalladium(0), Triphenylphosphine | 5-Vinyluridine | 70-85 |
| 2 | Hydroboration-Oxidation | 5-Vinyluridine | Borane-tetrahydrofuran complex (BH3-THF), Sodium hydroxide, Hydrogen peroxide | This compound | 80-95 |
Table 2: Characterization Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆) Key Shifts (ppm) |
| 5-Iodouridine | C₉H₁₁IN₂O₆ | 370.10 | 8.1 (s, 1H, H-6), 5.8 (d, 1H, H-1') |
| 5-Vinyluridine | C₁₁H₁₄N₂O₆ | 270.24 | 8.0 (s, 1H, H-6), 6.5-6.7 (dd, 1H, vinyl CH), 5.8 (d, 1H, H-1'), 5.1-5.3 (m, 2H, vinyl CH₂) |
| This compound | C₁₁H₁₆N₂O₇ | 288.25 | 7.7 (s, 1H, H-6), 5.8 (d, 1H, H-1'), 4.5-4.7 (t, 1H, OH), 3.5-3.7 (t, 2H, CH₂-OH), 2.5-2.7 (t, 2H, C5-CH₂) |
Note: Expected NMR shifts are approximate and may vary based on experimental conditions.
Experimental Protocols
Step 1: Synthesis of 5-Vinyluridine via Stille Cross-Coupling
This protocol describes the palladium-catalyzed Stille cross-coupling of 5-iodouridine with vinyltributylstannane.
Materials:
-
5-Iodouridine
-
Vinyltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous solution of potassium fluoride (KF)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodouridine (1 equivalent) in anhydrous DMF.
-
Add triphenylphosphine (0.1 equivalents) and tris(dibenzylideneacetone)dipalladium(0) (0.025 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add vinyltributylstannane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain 5-vinyluridine as a white solid.
Step 2: Synthesis of this compound via Hydroboration-Oxidation
This protocol details the conversion of 5-vinyluridine to this compound.
Materials:
-
5-Vinyluridine
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 5-vinyluridine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of borane-tetrahydrofuran complex (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic and may cause gas evolution.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate) to yield this compound as a white solid.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Incorporating 5-(2-Hydroxyethyl)uridine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. These modifications can enhance key properties such as binding affinity to target sequences, resistance to nuclease degradation, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the incorporation of 5-(2-Hydroxyethyl)uridine, a novel uridine analog, into synthetic oligonucleotides.
This compound is a modification at the C5 position of the pyrimidine ring. While specific quantitative data for this particular modification is emerging, analysis of closely related 5-substituted uridines suggests its potential to modulate the physicochemical properties of oligonucleotides. The introduction of a flexible, hydrophilic hydroxyethyl group may influence duplex stability and nuclease resistance. These application notes will guide researchers in the synthesis of oligonucleotides containing this modification and in the evaluation of their key biophysical characteristics.
Data Presentation
The impact of nucleoside modifications on the thermal stability and nuclease resistance of oligonucleotides is a critical consideration in their design. Below are tables summarizing the effects of various 5-position uridine modifications, which can serve as a predictive guide for the performance of this compound.
Table 1: Thermal Stability of Duplexes Containing 5-Substituted Deoxyuridines
| 5-Position Substituent (at T) in d(CGCTAATTAGCG) | Melting Temperature (Tm) (°C) | ΔTm (°C) per modification |
| -H (Unmodified) | 55.2 | - |
| -C≡CCH₃ | 59.1 | +3.9 |
| -SCH₃ | 52.2 | -3.0 |
| -SCH₂CH₂NHC(O)CH₃ | 53.6 | -1.6 |
Data from a study on self-complementary dodecamers, providing context for the potential impact of 5-position modifications on duplex stability.[1]
Table 2: Nuclease Resistance of Oligonucleotides with Various Modifications
| Oligonucleotide Modification | Nuclease Source | Relative Half-Life Enhancement |
| Unmodified Oligodeoxynucleotide | 3'-exonuclease | 1x |
| Phosphorothioate (3 linkages at 3'-end) | 3'-exonuclease | Significant increase |
| 2'-O-Methyl (uniform) | Endonuclease | ~5-10 fold |
| 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine | 3'-exonuclease (snake venom phosphodiesterase) | ~160 fold |
This table provides a general comparison of the nuclease resistance conferred by different modification strategies.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Acetoxyethyl)-2'-deoxyuridine Phosphoramidite
The synthesis of the phosphoramidite of this compound requires protection of the reactive hydroxyl group. An acetyl group is a suitable protecting group that can be removed during the final deprotection of the oligonucleotide.
Materials:
-
5-Iodo-2'-deoxyuridine
-
(2-Hydroxyethyl)tributyltin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous Toluene
-
Acetic Anhydride
-
Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Synthesis of 5-(2-Hydroxyethyl)-2'-deoxyuridine: In an inert atmosphere, dissolve 5-iodo-2'-deoxyuridine in anhydrous toluene. Add (2-hydroxyethyl)tributyltin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed. Purify the product by silica gel chromatography.
-
Protection of the Hydroxyl Group: Dissolve the 5-(2-Hydroxyethyl)-2'-deoxyuridine in pyridine and cool to 0°C. Add acetic anhydride dropwise and allow the reaction to warm to room temperature. Monitor by TLC. Upon completion, quench the reaction with methanol and purify the resulting 5-(2-acetoxyethyl)-2'-deoxyuridine by silica gel chromatography.
-
5'-O-DMT Protection: Dissolve the 5-(2-acetoxyethyl)-2'-deoxyuridine in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature. Monitor the reaction by TLC. Once complete, purify the 5'-O-DMT-5-(2-acetoxyethyl)-2'-deoxyuridine by silica gel chromatography.
-
Phosphitylation: Dissolve the 5'-O-DMT-5-(2-acetoxyethyl)-2'-deoxyuridine in anhydrous dichloromethane under an inert atmosphere. Add N,N-diisopropylethylamine (DIPEA). Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. Allow the reaction to proceed at room temperature. Monitor by TLC. Upon completion, purify the crude product by silica gel chromatography to yield the desired 5-(2-acetoxyethyl)-2'-deoxyuridine phosphoramidite.[5][6][7]
Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing this compound
This protocol outlines the standard phosphoramidite cycle for incorporating the modified uridine into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
5-(2-Acetoxyethyl)uridine phosphoramidite solution
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (Acetic anhydride and N-methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine) or Sulfurizing agent (for phosphorothioates)
-
Deblocking solution (e.g., Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA mixture)
Procedure:
-
Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence, ensuring the 5-(2-acetoxyethyl)uridine phosphoramidite is placed in the correct position.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of repeated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleotide chain.
-
Coupling: The 5-(2-acetoxyethyl)uridine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
-
Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate or phosphorothioate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide or an AMA solution. This step also removes the protecting groups from the nucleobases, the phosphate backbone, and the acetyl group from the 2-hydroxyethyl moiety.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The purity and identity of the final oligonucleotide are confirmed by mass spectrometry and analytical HPLC or CGE.
References
- 1. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Uridine and its Derivatives as Disease Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the application of uridine and its derivatives as potential biomarkers in various disease states. While the initial focus is on 5-(2-Hydroxyethyl)uridine, the available scientific literature predominantly points to its role as a marker of exogenous chemical exposure rather than an endogenous disease biomarker. In contrast, the parent nucleoside, uridine, has emerged as a significant area of investigation for its diagnostic and prognostic potential in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer.
These notes detail the current understanding, quantitative data, and relevant experimental protocols for researchers interested in exploring the utility of these compounds in their work.
Part 1: this compound
This compound is a modified pyrimidine nucleoside.[1] Current research indicates that it is primarily formed as a DNA adduct, specifically N3-HE-2'-deoxyuridine, following exposure to ethylene oxide.[2] As such, its detection is more relevant to toxicology and occupational health monitoring than to the diagnosis or prognosis of endogenous diseases. Sensitive methods for its detection, such as high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS), have been developed with detection limits in the femtomole range.[2] While it is also described as a thymidine analogue for tracking DNA synthesis, there is limited evidence for its role as a clinical biomarker for specific diseases at present.[3][4][5]
Part 2: Uridine as a Disease Biomarker
Circulating plasma concentrations of uridine are normally maintained within a tight range of 3–8 µM.[1][2] Deviations from this homeostasis have been linked to several pathological conditions, making uridine a promising biomarker candidate.
Uridine in Type 2 Diabetes and Atherosclerosis
Elevated levels of plasma uridine are observed in patients with Type 2 Diabetes (T2D).[1][2] Fasting uridine has been identified as an independent risk factor for T2D and is positively correlated with LDL-cholesterol and blood glucose levels.[6][7] Furthermore, a smaller change in postprandial uridine levels is associated with carotid atherosclerosis in T2D patients.[6][7]
Table 1: Plasma Uridine Concentrations in Healthy Controls vs. Type 2 Diabetes Patients
| Analyte | Healthy Controls (µmol/L) | Type 2 Diabetes Patients (µmol/L) | p-value |
| Fasting Uridine | 4.57 (3.46–5.69) | 6.22 (5.29–7.23) | < 0.001 |
| Postprandial Uridine | 2.59 (1.61–3.81) | 4.7 (3.7–5.82) | < 0.001 |
| Data presented as median (interquartile range). Data sourced from a cross-sectional study with 218 participants.[6] |
Uridine in Neurodegenerative Diseases
In the context of Alzheimer's disease (AD), lower blood uridine levels have been associated with a more rapid clinical progression of the disease.[8][9][10] Uridine supplementation has shown neuroprotective effects, potentially by increasing protein O-GlcNAcylation, which can reduce the hyperphosphorylation of Tau protein, a hallmark of AD.[1][2][11] Uridine also serves as a precursor for the synthesis of synaptic membranes, promoting synaptic plasticity.[2][11] In animal models of Parkinson's disease, uridine has demonstrated protective effects on dopaminergic neurons by restoring mitochondrial function and reducing oxidative stress.[12][13][14]
Uridine in Cancer
Uridine metabolism plays a dual role in cancer. On one hand, uridine administration has been used to reduce the toxicity of chemotherapeutic agents like 5-fluorouracil. On the other hand, cancer cells, particularly under low-glucose conditions, can utilize uridine as an alternative fuel source.[15][16] This process is mediated by the enzyme uridine phosphorylase 1 (UPP1), which breaks down uridine into ribose-1-phosphate to be used in glycolysis and other metabolic pathways.[16][17] Elevated UPP1 expression has been observed in pancreatic cancers and is associated with poorer survival.[17]
Table 2: Serum/Plasma Uridine Concentrations in Healthy Individuals and Cancer Patients
| Population | Uridine Concentration (µM) | Notes |
| Healthy Volunteers | 1.9 - 8.9 | Normal range established by reverse-phase HPLC.[18][19] |
| Healthy Volunteers | 2.32 ± 0.58 | Measured in plasma.[20] |
| Cancer Patients (pre-dose) | 2.6 - 6.4 | Measured in patients before treatment with N-(phosphonacetyl)-l-aspartate.[18][19][21] |
| Data presented as range or mean ± standard deviation. |
Signaling and Metabolic Pathways
Experimental Protocols
Protocol 1: Quantification of Uridine in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of uridine and other metabolites.[22][23]
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
Uridine reference standard
-
Stable isotope-labeled uridine (e.g., [¹³C₉,¹⁵N₂] Uridine) as internal standard (IS)
-
Bovine Serum Albumin (BSA) solution (for surrogate matrix)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare stock solutions of uridine and the IS in a suitable solvent (e.g., water or methanol).
-
Calibration Standards: Due to endogenous uridine in plasma, a surrogate matrix (e.g., BSA solution) is used to prepare calibration standards by spiking with known concentrations of uridine.[22] A typical linear range is 30.0–30,000 ng/mL.[22][23]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add the IS solution.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[24][25]
-
Column: A reverse-phase column suitable for polar compounds (e.g., ACQUITY UPLC HSS T3, 1.8 µm or Hypercarb, 3 µm).[24][25]
-
Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.[24][25]
-
Gradient: A suitable gradient to separate uridine from other plasma components.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Thermo Q Exactive) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[24]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for uridine and its labeled internal standard.
4. Data Analysis:
-
Quantify uridine concentrations in plasma samples by comparing the peak area ratio of the analyte to the IS against the calibration curve constructed from the surrogate matrix standards.
-
Demonstrate parallelism between the surrogate matrix and authentic matrix (human plasma) to validate the assay.[22]
Conclusion
While this compound is primarily a marker of chemical exposure, the broader study of uridine offers significant potential for biomarker discovery and development across multiple therapeutic areas. Altered uridine levels are implicated in the pathophysiology of metabolic diseases, neurodegeneration, and cancer. The robust and validated LC-MS/MS methods available for its quantification in biological matrices provide a solid foundation for further clinical and preclinical research. These application notes and protocols serve as a guide for researchers aiming to investigate the role of uridine as a biomarker and its potential utility in drug development and patient stratification.
References
- 1. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 2. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The predictive value of plasma uridine for type 2 diabetes and its atherosclerotic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The predictive value of plasma uridine for type 2 diabetes and its atherosclerotic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDL cholesterol and uridine levels in blood are potential nutritional biomarkers for clinical progression in Alzheimer's disease: The NUDAD project - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDL cholesterol and uridine levels in blood are potential nutritional biomarkers for clinical progression in Alzheimer's disease: The NUDAD project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson’s Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson's Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uridine Prevents Negative Effects of OXPHOS Xenobiotics on Dopaminergic Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cells can use uridine, a component of RNA, as a source of energy | Broad Institute [broadinstitute.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Uridine pharmacokinetics in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Serum uridine levels in patients receiving N-(phosphonacetyl)-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of 5-(2-Hydroxyethyl)uridine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5-(2-Hydroxyethyl)uridine in biological samples such as plasma and urine. This compound is a DNA adduct formed from exposure to ethylene oxide, a known carcinogen, making its accurate measurement crucial for toxicological and biomarker studies. The described method utilizes a straightforward sample preparation procedure involving protein precipitation and optional solid-phase extraction, followed by efficient chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision. This document provides a comprehensive protocol, typical performance characteristics, and visual workflows to aid researchers, scientists, and drug development professionals in the implementation of this analytical method.
Introduction
This compound is a modified nucleoside formed by the alkylation of uridine in DNA by ethylene oxide. Ethylene oxide is a widely used industrial chemical and sterilant, and its exposure is associated with an increased risk of cancer. The formation of DNA adducts, such as this compound, is a key event in the mechanism of ethylene oxide-induced carcinogenesis. Therefore, the quantitative analysis of these adducts in biological matrices can serve as a valuable biomarker for exposure and risk assessment.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the quantification of low-abundance analytes like DNA adducts in complex biological samples.[1] This application note provides a detailed protocol for the determination of this compound, drawing upon established methodologies for the analysis of similar modified nucleosides.[2][3][4]
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C,¹⁵N₂-labeled internal standard (or other suitable stable isotope-labeled analog)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
-
Human urine
Sample Preparation Protocol
A simple and efficient protein precipitation method is suitable for the extraction of this compound from plasma. For urine samples, a dilution step is typically sufficient. For cleaner extracts and improved sensitivity, an optional solid-phase extraction (SPE) step can be included.
1. Plasma Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5][6]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. Urine Sample Preparation:
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 5,000 x g for 5 minutes to pellet any precipitate.
-
Dilute 50 µL of the supernatant with 450 µL of ultrapure water.
-
To 100 µL of the diluted urine, add 20 µL of the internal standard working solution.
-
Vortex and transfer to an autosampler vial for analysis.
Workflow for Sample Preparation:
HPLC-MS/MS Method
Chromatographic Conditions:
Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[3]
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument. |
MRM Transitions:
The MRM transitions for this compound and its stable isotope-labeled internal standard should be optimized by infusing the standard solutions into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the fragmentation of the precursor, typically involving the loss of the ribose sugar moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 289.1 | 157.1 | To be optimized |
| This compound (Qualifier) | 289.1 | 113.1 | To be optimized |
| 5-(2-HE)uridine-IS (¹³C,¹⁵N₂) | 292.1 | 159.1 | To be optimized |
| Note: The m/z values are predicted and require experimental verification. |
Method Development and Validation Workflow:
Results and Discussion
Method Performance Characteristics
A thorough method validation should be performed according to regulatory guidelines. The following table summarizes typical performance characteristics expected for this type of assay.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quant. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (CV) | ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | To be assessed, but compensated for by the use of a stable isotope-labeled internal standard. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte should be stable under conditions of sample collection, storage, and processing.[6] |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the validation of this method.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| This compound | 0.5 - 500 | 0.5 | < 10% | < 12% | 90 - 110% |
Conclusion
The HPLC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for toxicological studies and biomarker research. The detailed protocols and performance characteristics presented here offer a solid foundation for researchers to implement this method in their laboratories.
Formation of this compound from Ethylene Oxide
The following diagram illustrates the bioactivation of ethylene oxide and its subsequent reaction with uridine in DNA to form the this compound adduct.
References
- 1. Identification, localization, and relative quantitation of pseudouridine in RNA by tandem mass spectrometry of hydrolysis products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(2-Hydroxyethyl)uridine in Epitranscriptomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA molecules. These modifications, now numbering over 170, play crucial roles in various aspects of RNA metabolism, including splicing, stability, localization, and translation.[1][2][3] Among the diverse array of RNA modifications, those occurring on uridine residues are of particular interest due to their potential to alter RNA structure and function.[4][5] 5-(2-Hydroxyethyl)uridine (he5U) is a 5-substituted pyrimidine nucleoside derivative that has been identified as a DNA adduct resulting from exposure to ethylene oxide, a known human carcinogen.[6][7] Its presence in RNA, therefore, may serve as a biomarker of exposure to this genotoxic agent and could have significant implications for cellular processes.
These application notes provide a comprehensive overview of the current methodologies for the detection and study of this compound in an epitranscriptomic context. Detailed protocols for the quantification of he5U in RNA by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and for the synthesis of he5U-containing RNA oligonucleotides are presented. Furthermore, the potential functional consequences of this modification on mRNA are discussed, providing a framework for future research in this emerging area.
Data Presentation
Table 1: Mass Spectrometry Parameters for the Detection of this compound and Related Nucleosides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (he5U) | 289.1 | 173.1 | 15 |
| Uridine (U) | 245.1 | 113.1 | 10 |
| Pseudouridine (Ψ) | 245.1 | 125.1 | 12 |
| 5-Methyluridine (m5U) | 259.1 | 127.1 | 10 |
Note: The values presented here are illustrative and may require optimization based on the specific mass spectrometer and experimental conditions.
Table 2: Limits of Detection for 2-Hydroxyethylated DNA Adducts by LC-MS/MS
| Adduct | Limit of Detection (fmol) |
| N7-(2-hydroxyethyl)guanine (N7-HEG) | 0.5 |
| N1-(2-hydroxyethyl)-2'-deoxyadenosine (N1-HEdA) | 5 |
| O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6-HEdG) | 2 |
| N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6-HEdA) | 25 |
| N3-(2-hydroxyethyl)-2'-deoxyuridine (N3-HEdU) | 10 |
This table is adapted from a study on DNA adducts and provides an indication of the sensitivity achievable for similar hydroxyethylated nucleosides.[6]
Experimental Protocols
Protocol 1: Quantification of this compound in RNA by LC-MS/MS
This protocol is adapted from established methods for the analysis of modified nucleosides and DNA adducts.[6][8]
Objective: To quantify the levels of this compound in total RNA or mRNA isolated from biological samples.
Materials:
-
RNA sample (total RNA or poly(A)-purified mRNA)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HEPES buffer (200 mM, pH 7.0)
-
Ultrapure water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-Uridine)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
RNA Digestion:
-
To 1-5 µg of RNA, add 2 µL of Nuclease P1 (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).
-
Adjust the total volume to 25 µL with ultrapure water.
-
Incubate the mixture at 37°C for 3 hours. For robust modifications, the incubation time can be extended up to 24 hours.
-
After digestion, immediately proceed to LC-MS/MS analysis or store the samples at -80°C.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Establish a gradient elution to separate the nucleosides. A typical gradient might be:
-
0-5 min: 2% B
-
5-15 min: 2-20% B
-
15-17 min: 20-80% B
-
17-20 min: 80% B
-
20-25 min: re-equilibration at 2% B
-
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Set up MRM transitions for this compound and the internal standard based on the values in Table 1, with optimization for your instrument.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Normalize the peak area of the analyte to the peak area of the internal standard.
-
Calculate the amount of this compound in the original RNA sample based on the standard curve.
-
Caption: Workflow for the quantification of this compound in RNA by LC-MS/MS.
Protocol 2: Synthesis of this compound-Containing RNA Oligonucleotides
This protocol is based on standard phosphoramidite chemistry for RNA synthesis and can be adapted for the incorporation of modified nucleosides.[9]
Objective: To synthesize an RNA oligonucleotide with a site-specific this compound modification.
Materials:
-
5'-(4,4'-Dimethoxytrityl)-5-(2-O-tert-butyldimethylsilyl-ethyl)uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (he5U phosphoramidite)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - ammonium hydroxide/methylamine)
-
Desilylation reagent (e.g., triethylamine trihydrofluoride)
-
Automated DNA/RNA synthesizer
Procedure:
-
Phosphoramidite Preparation: The he5U phosphoramidite needs to be synthesized or commercially sourced. The 2-hydroxyethyl group will require a protecting group, such as a TBDMS ether, that is stable during oligonucleotide synthesis and can be removed during the final deprotection steps.
-
Solid-Phase Synthesis:
-
Perform the synthesis on an automated DNA/RNA synthesizer using standard protocols.
-
During the desired coupling cycle, deliver the he5U phosphoramidite instead of the standard uridine phosphoramidite.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using AMA at 65°C for 15 minutes.
-
Evaporate the AMA solution to dryness.
-
-
Desilylation:
-
Remove the 2'-O-TBDMS protecting groups (including the one on the 2-hydroxyethyl moiety) by treating the oligonucleotide with a desilylating agent like triethylamine trihydrofluoride.
-
-
Purification:
-
Purify the full-length, modified RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Verification:
-
Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., ESI-MS).
-
Caption: Workflow for the synthesis of RNA oligonucleotides containing this compound.
Potential Applications and Functional Insights
The presence of this compound in RNA can be investigated for several key applications in epitranscriptomics and toxicology:
-
Biomarker of Ethylene Oxide Exposure: Quantifying he5U levels in RNA from tissues or biofluids could serve as a sensitive biomarker for assessing exposure to ethylene oxide.[6]
-
Investigating RNA Damage and Repair: The formation of he5U represents a form of RNA damage. Studying its persistence and potential removal can provide insights into cellular mechanisms for coping with RNA adducts.
-
Probing RNA Structure and Function: The introduction of a hydroxyethyl group at the 5-position of uridine can alter its chemical properties and steric bulk. This may influence:
-
Codon-Anticodon Interactions: Modifications at the wobble position of tRNA can modulate codon recognition and translation fidelity.[10]
-
mRNA Stability: 5-substituted uridines can impact the stability of mRNA by influencing its susceptibility to degradation by ribonucleases.[4]
-
RNA-Protein Interactions: The modification may alter the binding affinity of RNA-binding proteins that recognize specific RNA sequences or structures.[4]
-
Translational Efficiency: Changes in mRNA structure and stability due to he5U could lead to altered rates of protein synthesis.[7]
-
Caption: Potential functional implications of this compound in mRNA.
Conclusion
The study of this compound is an emerging area within epitranscriptomics with potential applications ranging from toxicology to fundamental RNA biology. The protocols and information provided herein offer a starting point for researchers to investigate the presence, formation, and functional consequences of this RNA modification. Further research is needed to fully elucidate the role of this compound in cellular processes and its implications for human health.
References
- 1. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SURVEY AND SUMMARY: Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 5-(2-Hydroxyethyl)uridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 5-(2-Hydroxyethyl)uridine triphosphate (5-HE-UTP), a modified nucleotide with potential applications in the development of therapeutic oligonucleotides and mRNA-based vaccines. The synthesis is achieved through a one-pot, three-enzyme cascade that sequentially phosphorylates this compound to its corresponding monophosphate, diphosphate, and finally, triphosphate. This method offers a green and efficient alternative to traditional chemical synthesis routes. Detailed experimental procedures, purification methods, and characterization techniques are described.
Introduction
Modified nucleotides are crucial for the development of next-generation nucleic acid-based therapeutics. Modifications at the 5-position of pyrimidines can enhance the stability, efficacy, and safety of RNA molecules. For instance, the incorporation of modified uridines, such as pseudouridine and N1-methylpseudouridine, into mRNA vaccines has been shown to reduce immunogenicity and improve translational efficiency. This compound is a promising modification that may impart favorable biological properties to RNA.
The enzymatic synthesis of nucleoside triphosphates offers several advantages over chemical methods, including high regio- and stereoselectivity, milder reaction conditions, and the avoidance of toxic reagents and protecting group manipulations. This protocol outlines a robust enzymatic cascade for the synthesis of 5-HE-UTP, starting from the corresponding nucleoside.
Enzymatic Synthesis Pathway
The synthesis of this compound triphosphate is accomplished through a sequential three-step enzymatic phosphorylation cascade. This one-pot reaction utilizes three key enzymes: a nucleoside kinase (NK), a nucleoside monophosphate kinase (NMPK), and a nucleoside diphosphate kinase (NDPK). Adenosine triphosphate (ATP) serves as the primary phosphate donor, and an ATP regeneration system, such as acetate kinase with acetyl phosphate, can be employed to drive the reaction to completion and reduce the overall cost.
Figure 1: Enzymatic cascade for the synthesis of this compound triphosphate.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Custom Synthesis | - |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A2383 |
| Acetyl phosphate (lithium salt) | Sigma-Aldrich | A0771 |
| Uridine Monophosphate Kinase (E. coli) | Creative Enzymes | NATE-0847 |
| Nucleoside Diphosphate Kinase (S. cerevisiae) | Sigma-Aldrich | N0379 |
| Acetate Kinase (E. coli) | Sigma-Aldrich | A7440 |
| Tris-HCl buffer | Thermo Fisher | 15568025 |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| DEAE-Sepharose Fast Flow | GE Healthcare | 17-0709-01 |
| Triethylammonium bicarbonate (TEAB) buffer | Sigma-Aldrich | T7408 |
One-Pot Enzymatic Synthesis of 5-HE-UTP
This protocol is designed for a 1 mL reaction volume. Scale up or down as needed, adjusting reagent quantities proportionally.
-
Reaction Buffer Preparation: Prepare a 5X reaction buffer containing 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, and 25 mM DTT.
-
Reaction Mixture Assembly: In a sterile microcentrifuge tube, combine the following reagents at room temperature:
Component Stock Concentration Final Concentration Volume (µL) This compound 100 mM 10 mM 100 ATP 100 mM 2 mM 20 Acetyl phosphate 500 mM 50 mM 100 5X Reaction Buffer 5X 1X 200 Uridine Monophosphate Kinase 10 U/µL 1 U/mL 0.1 Nucleoside Diphosphate Kinase 10 U/µL 1 U/mL 0.1 Acetate Kinase 50 U/µL 5 U/mL 0.1 | Nuclease-free water | - | - | to 1 mL |
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
Monitoring Reaction Progress: Monitor the formation of 5-HE-UMP, 5-HE-UDP, and 5-HE-UTP by High-Performance Liquid Chromatography (HPLC) (see section 4.1).
-
Reaction Termination: Once the reaction is complete (as determined by HPLC analysis showing the disappearance of the starting material and intermediates), terminate the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.
-
Enzyme Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the synthesized 5-HE-UTP.
Figure 2: Experimental workflow for the enzymatic synthesis of 5-HE-UTP.
Purification and Characterization
Purification by Anion Exchange Chromatography
-
Column Preparation: Equilibrate a DEAE-Sepharose Fast Flow column with 0.1 M TEAB buffer (pH 7.5).
-
Sample Loading: Load the supernatant from the enzymatic reaction onto the equilibrated column.
-
Washing: Wash the column with 3-5 column volumes of 0.1 M TEAB buffer to remove unbound impurities.
-
Elution: Elute the bound nucleotides using a linear gradient of 0.1 M to 1.0 M TEAB buffer.
-
Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing pure 5-HE-UTP.
-
Desalting and Lyophilization: Pool the pure fractions, remove the TEAB buffer by repeated co-evaporation with methanol or by dialysis against water, and lyophilize to obtain the final product as a white powder.
Characterization
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: Dionex DNAPac PA100 (4 x 250 mm) or equivalent anion exchange column.
-
Mobile Phase A: 25 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 25 mM Tris-HCl, pH 8.0, 1 M NaCl
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm.
4.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized 5-HE-UTP. The expected mass for the [M-H]⁻ ion should be calculated and compared with the experimental data.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR spectroscopy can be used to confirm the structure and purity of the final product. The characteristic signals for the ribose, uracil base, and the α, β, and γ phosphates should be observed.
Quantitative Data Summary
The following table summarizes typical quantitative data for the enzymatic synthesis of 5-HE-UTP. Please note that these values may require optimization for specific experimental setups.
| Parameter | Value | Unit |
| Reaction Conditions | ||
| Substrate Concentration | 10 | mM |
| ATP Concentration | 2 | mM |
| Acetyl Phosphate Concentration | 50 | mM |
| UMP Kinase Concentration | 1 | U/mL |
| NDP Kinase Concentration | 1 | U/mL |
| Acetate Kinase Concentration | 5 | U/mL |
| Temperature | 37 | °C |
| Reaction Time | 4 - 6 | hours |
| pH | 7.5 | |
| Purification & Yield | ||
| Typical Yield | 70 - 85 | % |
| Purity (by HPLC) | >98 | % |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inactive enzymes | Test enzyme activity with known substrates. Use fresh enzyme preparations. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Inhibition by product | Consider a fed-batch approach for substrate addition. | |
| Incomplete Reaction | Insufficient ATP | Ensure the ATP regeneration system is active. Increase the concentration of acetyl phosphate. |
| Enzyme instability | Add a stabilizing agent like DTT. | |
| Impure Product | Incomplete separation during chromatography | Optimize the salt gradient for elution. |
| Contamination with starting materials | Increase reaction time or enzyme concentration. |
Conclusion
This application note provides a comprehensive guide for the enzymatic synthesis of this compound triphosphate. The described one-pot cascade reaction is an efficient and environmentally friendly method for producing this valuable modified nucleotide. The detailed protocols for synthesis, purification, and characterization will enable researchers to produce high-quality 5-HE-UTP for various applications in drug discovery and development.
Application Notes and Protocols for the Experimental Use of 5-(2-Hydroxyethyl)uridine in Cell Culture
Introduction
Uridine is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in various cellular processes, including nucleic acid synthesis, protein glycosylation, and lipid metabolism.[1] Modified uridine analogs are valuable tools in cell biology research, often employed to probe DNA and RNA synthesis, assess cell proliferation, and investigate cellular signaling pathways. 5-(2-Hydroxyethyl)uridine, as a derivative of uridine, is hypothesized to be incorporated into cellular processes in a similar manner to other uridine analogs, making it a potential candidate for various cell-based assays.
Principle Applications
The primary experimental applications for a modified uridine analog like this compound in cell culture are anticipated to include:
-
Cell Proliferation Assays: Similar to BrdU and EdU, it could be used to label newly synthesized DNA to quantify cell proliferation.[2][3]
-
RNA Labeling and Visualization: As a uridine analog, it may be incorporated into newly synthesized RNA, allowing for its visualization and tracking.[4][5]
-
Investigation of Nucleoside Metabolism and Salvage Pathways: Studying its uptake and incorporation can provide insights into cellular nucleoside transport and metabolism.[6][7]
-
Modulation of Cellular Signaling: Uridine and its nucleotides are known to activate specific cell surface receptors and influence intracellular signaling cascades.[7][8][9]
Data Presentation
The following tables summarize hypothetical quantitative data for the use of a uridine analog in cell culture, based on typical experimental outcomes observed with related compounds.
Table 1: Dose-Response of a Uridine Analog on Cell Proliferation
| Concentration (µM) | Percent Proliferation (Relative to Control) | Standard Deviation |
| 0.1 | 105% | ± 4.2% |
| 1 | 115% | ± 5.1% |
| 10 | 125% | ± 6.3% |
| 50 | 110% | ± 5.8% |
| 100 | 95% | ± 4.9% |
Table 2: Time-Course of a Uridine Analog Incorporation into Newly Synthesized DNA
| Incubation Time (hours) | Percent Labeled Cells | Standard Deviation |
| 1 | 15% | ± 2.5% |
| 2 | 35% | ± 3.8% |
| 4 | 60% | ± 5.1% |
| 8 | 85% | ± 4.3% |
| 12 | 95% | ± 3.2% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a Modified Uridine Analog
This protocol is adapted from standard EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assays.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Detection reagent compatible with the hydroxyethyl group (this would need to be developed, potentially via a click chemistry-like reaction or a specific antibody)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Labeling: Add this compound to the culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically. Incubate for a period that allows for sufficient incorporation (e.g., 2-24 hours), depending on the cell doubling time.
-
Fixation: Aspirate the medium and wash the cells once with PBS. Add the fixation solution and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add the permeabilization solution and incubate for 20 minutes at room temperature.
-
Detection: Wash the cells twice with PBS. Add the detection reagent cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells once with PBS. Add the nuclear counterstain solution and incubate for 15 minutes at room temperature.
-
Imaging: Wash the cells twice with PBS. Image the cells using a fluorescence microscope with appropriate filters.
Protocol 2: General Cell Culture and Passaging
This is a standard protocol for maintaining and expanding adherent cell lines.[10][11]
Materials:
-
Adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)
-
T-75 cell culture flasks or other appropriate culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Medium Removal: Once cells reach 80-90% confluency, aspirate the culture medium from the flask.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any remaining serum. Aspirate the PBS.
-
Trypsinization: Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask). Incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralization: Add 2-3 volumes of complete culture medium to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete culture medium.
-
Seeding: Add the desired volume of the cell suspension to new culture flasks containing fresh medium. A typical split ratio is 1:3 to 1:6.
-
Incubation: Place the flasks in a 37°C, 5% CO2 incubator.
Visualization of Signaling Pathways and Workflows
Uridine Metabolism and Signaling
Uridine is taken up by cells and can enter several metabolic and signaling pathways. Extracellular uridine triphosphate (UTP) can activate P2Y receptors, leading to downstream signaling cascades.[8][9] Intracellularly, uridine is phosphorylated and can be incorporated into RNA or contribute to the synthesis of other nucleotides.[6][7]
Caption: Uridine uptake, metabolism, and P2Y receptor signaling pathway.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates the key steps in a typical cell proliferation assay using a modified nucleoside.
Caption: Workflow for a cell proliferation assay using a modified uridine analog.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential signalling roles for UTP and UDP: sources, regulation and release of uracil nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual signaling pathways of arterial constriction by extracellular uridine 5'-triphosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and P2Y2 Receptor Agonist Activities of Uridine 5’-Phosphonate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. encodeproject.org [encodeproject.org]
Labeling RNA with 5-Substituted Uridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and isolate newly synthesized RNA is crucial for understanding the dynamics of gene expression, including transcription, RNA processing, stability, and localization. Metabolic labeling with uridine analogs that can be subsequently detected via bioorthogonal chemistry has become a powerful tool in cellular and molecular biology. This document provides detailed application notes and protocols for labeling RNA using 5-substituted uridine derivatives.
Note: While the request specified 5-(2-Hydroxyethyl)uridine (5-HEU), the available scientific literature predominantly focuses on the closely related compound, 5-ethynyluridine (5-EU) . The protocols and data presented herein are based on studies using 5-EU. 5-HEU is a 5-modified pyrimidine nucleoside derivative, and it is anticipated that the principles of metabolic labeling and subsequent detection would be similar.[1] However, specific experimental conditions, labeling efficiencies, and potential effects on RNA metabolism would need to be empirically determined for 5-HEU.
5-Ethynyluridine (5-EU) is a cell-permeable nucleoside analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases.[2][3] The ethynyl group serves as a bioorthogonal handle, allowing for covalent modification with azide-containing reporters via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][4] This specific and efficient ligation enables the visualization, enrichment, and downstream analysis of newly transcribed RNA.
Applications
The ability to specifically tag newly synthesized RNA opens up a wide range of applications in basic research and drug development:
-
Global RNA Synthesis Monitoring: Assessing the overall transcriptional activity in cells and tissues under different conditions, such as drug treatment or developmental stages.[3]
-
RNA Turnover and Stability Analysis: Pulse-chase experiments with 5-EU allow for the determination of RNA half-lives without the need for transcriptional inhibitors, which can have confounding cellular effects.[5][6]
-
Nascent Transcript Analysis (EU-RNA-seq): Isolation of 5-EU-labeled RNA followed by high-throughput sequencing provides a snapshot of the actively transcribed genome, revealing insights into gene regulation.[7][8]
-
Visualization of RNA Synthesis Sites: Fluorescence microscopy of 5-EU-labeled RNA allows for the spatial and temporal tracking of transcription within cells and tissues.[2][9]
-
RNA-Protein Interaction Studies (RIP): Immunoprecipitation of a specific RNA-binding protein followed by the detection of associated 5-EU-labeled RNAs can identify direct and nascent RNA targets.
Quantitative Data Summary
The following tables summarize quantitative data related to 5-EU labeling from various studies. These values can serve as a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| 5-EU Incorporation Rate | 1 in every 35 uridines | 293T cells | [2] |
| Optimal 5-EU Concentration | 0.5 - 1 mM | Cultured cells | [2] |
| Labeling Time for Detection | 30 - 40 minutes | Most cell lines | [8] |
| RNA Half-life (GPR56 mRNA) | ~1.7 hours (control) | iPSC cells | |
| RNA Half-life (GPR56 mRNA) | ~3.1 hours (PCBP2 depleted) | iPSC cells |
| Parameter | Value | Organism | Reference |
| Arabidopsis RNA Half-lives | Shorter than with transcription inhibitors | Arabidopsis thaliana | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU)
This protocol describes the in vivo labeling of newly transcribed RNA in cultured cells using 5-EU.
Materials:
-
5-Ethynyluridine (5-EU) (Jena Bioscience, CLK-N002 or similar)
-
Cell culture medium, pre-warmed
-
Cultured cells (e.g., HEK293T, HeLa) at ~80% confluency
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Labeling Medium: Prepare a stock solution of 5-EU in DMSO. On the day of the experiment, dilute the 5-EU stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.5 mM).
-
Cell Labeling:
-
Aspirate the existing medium from the cultured cells.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired labeling period (e.g., 40 minutes for general labeling, or shorter/longer for pulse-chase experiments).[8]
-
-
Cell Harvest:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for RNA extraction or fixation for imaging.
-
Protocol 2: Click Chemistry for Visualization of 5-EU-Labeled RNA
This protocol outlines the copper-catalyzed click reaction to attach a fluorescent azide to 5-EU-labeled RNA for imaging.
Materials:
-
5-EU-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click reaction buffer (e.g., from a commercial kit)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Hoechst or DAPI for nuclear counterstain
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Fix the 5-EU-labeled cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, CuSO4, and a reducing agent in a reaction buffer.
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst or DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 3: Biotinylation and Enrichment of 5-EU-Labeled RNA for Sequencing (EU-RNA-seq)
This protocol describes the biotinylation of 5-EU-labeled RNA and subsequent purification for downstream applications like RNA sequencing.
Materials:
-
Total RNA isolated from 5-EU-labeled cells (from Protocol 1)
-
Biotin-azide
-
Click reaction components (as in Protocol 2)
-
Streptavidin-coated magnetic beads
-
RNA purification kit
-
Buffers for bead binding and washing
Procedure:
-
RNA Isolation:
-
Lyse the 5-EU-labeled cells and isolate total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
-
Biotinylation of EU-RNA via Click Chemistry:
-
In a sterile, RNase-free tube, combine the total RNA, biotin-azide, CuSO4, and a reducing agent in a reaction buffer.[8]
-
Incubate the reaction for 30 minutes at room temperature.
-
Purify the biotinylated RNA from the reaction components using an RNA purification kit.
-
-
Enrichment of Biotinylated RNA:
-
Resuspend the streptavidin-coated magnetic beads in a high-salt binding buffer.
-
Add the biotinylated RNA to the beads and incubate with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant containing unlabeled RNA.
-
Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer to remove non-specifically bound RNA.
-
-
Elution and Downstream Processing:
-
Elute the captured, biotinylated RNA from the beads using an appropriate elution buffer or by treating with a reducing agent if a cleavable biotin linker was used.
-
The enriched, newly synthesized RNA is now ready for downstream applications such as RT-qPCR or library preparation for RNA sequencing.
-
Protocol 4: RNA Immunoprecipitation (RIP) of 5-EU-Labeled Transcripts
This protocol combines 5-EU labeling with RNA immunoprecipitation to identify nascent RNAs associated with a specific RNA-binding protein (RBP).
Materials:
-
Cells labeled with 5-EU (from Protocol 1)
-
Antibody specific to the RBP of interest
-
Protein A/G magnetic beads
-
RIP lysis buffer
-
Wash buffers
-
Proteinase K
-
RNA extraction reagents
Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Harvest 5-EU-labeled cells and prepare a cell lysate using a non-denaturing RIP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the RBP of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-RBP-RNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
RNA Isolation from Immunoprecipitated Complexes:
-
Resuspend the beads in a buffer containing Proteinase K to digest the protein components.
-
Extract the RNA from the digest using phenol-chloroform or a column-based kit.
-
-
Detection of 5-EU-Labeled RNA:
-
The isolated RNA can be subjected to a click reaction with an azide-biotin tag, followed by streptavidin enrichment and detection by RT-qPCR or sequencing.
-
Alternatively, if the goal is to identify all RNAs bound to the RBP (both new and old), the click reaction step can be omitted, and the isolated RNA can be directly analyzed.
-
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 5-(2-Hydroxyethyl)uridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the chemical synthesis of 5-(2-Hydroxyethyl)uridine phosphoramidite, a key building block for the incorporation of this modified nucleoside into oligonucleotides via solid-phase synthesis. The protocols outlined below are based on established methodologies in nucleoside chemistry and phosphoramidite synthesis.
The overall synthetic strategy involves a three-step process starting from this compound:
-
Selective Protection of the 2-Hydroxyethyl Group: The primary hydroxyl of the 2-hydroxyethyl moiety is protected to prevent side reactions during subsequent steps. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice for this purpose.
-
5'-Hydroxyl Group Protection: The 5'-hydroxyl of the uridine is protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group, a standard procedure in phosphoramidite chemistry that allows for controlled, layer-by-layer synthesis on a solid support.
-
3'-Hydroxyl Group Phosphitylation: The 3'-hydroxyl group is converted to the reactive phosphoramidite moiety, enabling its coupling to the growing oligonucleotide chain during solid-phase synthesis.
Experimental Protocols
Protocol 1: Selective Silylation of the 2-Hydroxyethyl Group
Objective: To selectively protect the primary hydroxyl of the 2-hydroxyethyl group of this compound with a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it is completely dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-(2-tert-Butyldimethylsilyloxyethyl)uridine.
Protocol 2: 5'-O-Dimethoxytritylation
Objective: To protect the 5'-hydroxyl group of 5-(2-tert-Butyldimethylsilyloxyethyl)uridine with a 4,4'-dimethoxytrityl (DMT) group.
Materials:
-
5-(2-tert-Butyldimethylsilyloxyethyl)uridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Co-evaporate the starting material with anhydrous pyridine to remove residual water.
-
Dissolve the dried 5-(2-tert-Butyldimethylsilyloxyethyl)uridine (1.0 eq) in anhydrous pyridine.
-
Add DMT-Cl (1.2 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-(4,4'-Dimethoxytrityl)-5-(2-tert-Butyldimethylsilyloxyethyl)uridine.
Protocol 3: 3'-O-Phosphitylation
Objective: To convert the 3'-hydroxyl group of the protected nucleoside into a reactive phosphoramidite.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-5-(2-tert-Butyldimethylsilyloxyethyl)uridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMT-protected nucleoside (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane with a small percentage of triethylamine as the mobile phase.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final 5'-O-(4,4'-Dimethoxytrityl)-5-(2-tert-Butyldimethylsilyloxyethyl)uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite as a white foam.
Data Presentation
The following table summarizes the typical yields for each step in the synthesis of this compound phosphoramidite based on similar reactions reported in the literature.
| Step | Reaction | Protecting/Reagent Group | Typical Yield (%) | Reference |
| 1 | Silylation of 2-hydroxyethyl group | TBDMS-Cl | ~95% | [1][2] |
| 2 | 5'-O-Dimethoxytritylation | DMT-Cl | 74-89% | [3] |
| 3 | 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 87-92% | [1] |
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound phosphoramidite.
Experimental Workflow
Caption: Detailed workflow for the synthesis of the target phosphoramidite.
References
- 1. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashansenlab.com [ashansenlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)uridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 5-(2-Hydroxyethyl)uridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for introducing a substituent at the C5 position of uridine?
A1: Common strategies for C5-substitution of uridine include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile method that involves the reaction of a 5-halogenated uridine (e.g., 5-iodouridine) with a suitable coupling partner. For introducing a (2-hydroxyethyl) group, a protected form of 2-vinyloxyethanol could be used in a Heck-type reaction.[1][2][3]
-
Direct C-H Activation/Olefination: This modern approach directly couples an alkene with the C5-H bond of uridine, catalyzed by a palladium complex. This method is more atom-economical as it avoids the pre-functionalization of the uridine ring.[1]
-
Reaction with Formaldehyde and Nucleophiles: Uracil can react with formaldehyde to produce 5-hydroxymethyluracil, which can then be further modified.[4] This intermediate could potentially be used to build the 2-hydroxyethyl side chain.
-
Glycosylation of a Pre-functionalized Base: 5-(2-Hydroxyethyl)uracil can be synthesized first and then glycosylated to form the desired nucleoside.[5]
Q2: I am observing low yields in my palladium-catalyzed C-H olefination of uridine. What are the potential causes and how can I improve the yield?
A2: Low yields in Pd-catalyzed C-H olefination of unprotected nucleosides can be attributed to several factors:
-
Catalyst Deactivation: The catalyst can be deactivated by coordination with the nucleoside's hydroxyl groups or the uracil ring's nitrogen atoms.
-
Poor Solubility: The solubility of the uridine starting material and the catalyst in the reaction solvent is crucial for efficient reaction.
-
Suboptimal Reaction Conditions: Temperature, oxidant, and additives play a significant role in the reaction outcome.
To improve the yield, consider the following troubleshooting steps:
-
Optimize the Catalyst System: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands. While some reactions work without a ligand, others may benefit from specific phosphine or N-heterocyclic carbene ligands.[2]
-
Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., acetonitrile, DMF, water) to improve the solubility of all reaction components.[1]
-
Vary Reaction Temperature and Time: Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal conditions.
-
Choice of Oxidant and Additives: The oxidant (e.g., t-butyl perbenzoate) and additives (e.g., PivOH) can significantly impact the reaction efficiency.[1]
Q3: What are common side reactions observed during the synthesis of 5-substituted uridines?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the starting materials (e.g., the alkene in a Heck reaction).
-
Decomposition of Starting Materials: Uridine and its derivatives can be sensitive to harsh reaction conditions.
-
Formation of Regioisomers: In some cases, substitution might occur at other positions on the uracil ring, although C5 is generally the most reactive towards electrophilic substitution.
-
Reactions involving the Ribose Moiety: The hydroxyl groups on the ribose sugar can undergo side reactions if not properly protected, especially under basic or acidic conditions.
Q4: How can I effectively purify the final this compound product?
A4: Purification of modified nucleosides like this compound typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for achieving high purity.[6] Depending on the polarity and other properties of the product and impurities, different HPLC modes can be employed:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for purifying nucleosides.
-
Normal-Phase HPLC (NP-HPLC): Can be used for compounds that are not well-retained on reversed-phase columns.
-
Ion-Exchange Chromatography (IEX): Useful if the target molecule or impurities are charged.
Column chromatography on silica gel is also a standard method for purification, though it may offer lower resolution than HPLC.
Troubleshooting Guides
Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Olefination
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is of high quality and handled under appropriate conditions (e.g., inert atmosphere if necessary). Consider using a freshly opened bottle of catalyst. |
| Unfavorable Solvent | Screen different solvents such as acetonitrile, DMF, or a mixture of acetonitrile and water to improve solubility of uridine and the catalyst.[1] |
| Inappropriate Oxidant/Additive | Optimize the choice and amount of oxidant (e.g., t-butyl perbenzoate) and additive (e.g., PivOH).[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress. |
| Insufficient Reaction Time | Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed or no further product formation is observed. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| Non-specific Reaction | If using a Heck reaction with a halogenated uridine, ensure the starting material is pure. For C-H activation, consider using directing groups on the uridine if regioselectivity is an issue, although C5 is the most electronically favored site for this reaction on the uracil ring. |
| Degradation of Product | Analyze the side products by mass spectrometry to identify potential degradation pathways. Consider lowering the reaction temperature or using milder reaction conditions. |
| Reaction with Ribose Hydroxyls | If side reactions on the ribose moiety are suspected, consider protecting the 2', 3', and 5' hydroxyl groups with suitable protecting groups (e.g., silyl ethers, acetals). |
| Homocoupling of Alkene | Adjust the stoichiometry of the reactants. A slight excess of the uridine may favor the cross-coupling product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | Optimize the mobile phase for column chromatography to improve separation. For HPLC, try different columns (e.g., C18, phenyl-hexyl) and gradient profiles.[6] |
| Product is an Oil or Difficult to Crystallize | Attempt co-evaporation with a different solvent to induce crystallization. If the product remains an oil, high-purity can be achieved through preparative HPLC. |
| Presence of Palladium Residues | Treat the crude product with a palladium scavenger resin or perform an aqueous workup with a chelating agent to remove residual metal. |
Data Presentation
Table 1: Comparison of Yields for Palladium-Catalyzed C-H Olefination of Uridine with Various Alkenes
| Alkene | Product | Yield (%) | Reference |
| Methyl acrylate | 5-(2-Methoxycarbonylethyl)uridine | 72 | [1] |
| Ethyl acrylate | 5-(2-Ethoxycarbonylethyl)uridine | 61-74 | [1] |
| tert-Butyl acrylate | 5-(2-tert-Butoxycarbonylethyl)uridine | 61-74 | [1] |
| Benzyl acrylate | 5-(2-Benzyloxycarbonylethyl)uridine | 61-74 | [1] |
| Uridine diphosphate glucose | 5-Alkenylated UDP-glucose | 23 | [1] |
Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Olefination of Uridine (Adapted from literature)[1]
This protocol describes a general procedure for the C-H olefination of uridine with an alkene. For the synthesis of this compound, a protected form of ethylene glycol vinyl ether, such as 2-((tert-butyldimethylsilyl)oxy)ethene, would be a suitable alkene. The subsequent deprotection step would yield the final product.
Materials:
-
Uridine
-
Protected alkene (e.g., 2-((tert-butyldimethylsilyl)oxy)ethene) (2.0 equiv.)
-
Pd(OAc)₂ (10 mol%)
-
tert-Butyl perbenzoate (2.0 equiv.)
-
Pivalic acid (PivOH) (2.0 equiv.)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vial, add uridine (0.1 mmol), the protected alkene (0.2 mmol), Pd(OAc)₂ (0.01 mmol), tert-butyl perbenzoate (0.2 mmol), and pivalic acid (0.2 mmol).
-
Add acetonitrile (0.4 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 70 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the protected this compound derivative.
-
Deprotect the silyl group using standard conditions (e.g., tetrabutylammonium fluoride in THF) to yield this compound.
-
Purify the final product by column chromatography or HPLC.
Mandatory Visualizations
References
- 1. Palladium-catalyzed C–H olefination of uridine, deoxyuridine, uridine monophosphate and uridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Detection of 5-(2-Hydroxyethyl)uridine in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the detection of 5-(2-Hydroxyethyl)uridine in biological samples. This guide offers detailed FAQs, troubleshooting advice, and experimental protocols to address common challenges encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in biological samples?
A1: The main challenges include:
-
Low Abundance: this compound is often present at very low concentrations in biological matrices, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological samples such as urine, plasma, and tissue homogenates are complex mixtures containing numerous endogenous compounds. These matrix components can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Sample Preparation: Efficient extraction and cleanup are crucial to remove interfering substances without significant loss of the analyte. The polar nature of this compound can make it challenging to extract from aqueous biological fluids.
-
Analyte Stability: The stability of this compound during sample collection, storage, and processing is a critical consideration to prevent degradation and ensure accurate results.[3][4][5]
-
Lack of Commercial Standards: The availability of certified reference materials and stable isotope-labeled internal standards for this compound can be limited, complicating method development and validation.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and other DNA adducts in biological matrices. This technique offers high sensitivity, selectivity, and accuracy, allowing for reliable measurement even at trace levels.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate quantification?
A3: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects during ionization. By adding a known amount of the SIL-IS to the sample early in the workflow, any variability in sample preparation and ionization can be normalized, leading to more accurate and precise quantification.[1]
Q4: How can matrix effects be minimized?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to remove interfering matrix components.[6]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to separate the analyte from co-eluting matrix components is essential.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may compromise the limit of detection.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample and solvents is appropriate for the analyte's properties. |
| Analyte Degradation | Ensure proper sample collection and storage on ice or at -80°C. Minimize freeze-thaw cycles. Evaluate the stability of the analyte under your specific processing conditions.[3][4][5] |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components.[6] Modify the chromatographic method to better separate the analyte from the matrix. Evaluate the matrix effect by post-column infusion.[7][8] |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters using a pure standard of this compound. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. Run system suitability tests with a known standard to ensure instrument performance. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Interactions between the analyte and active sites on the analytical column can cause peak tailing. Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH or add modifiers to reduce these interactions. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Column Contamination or Void | A buildup of contaminants on the column frit or a void in the packing material can distort peak shape. Back-flush the column according to the manufacturer's instructions or replace the column if necessary. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
Issue 3: High Variability Between Replicate Injections
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. Automation can improve reproducibility. |
| Autosampler Issues | Check for air bubbles in the sample loop and ensure the injection volume is accurate and reproducible. |
| Fluctuating Matrix Effects | Improve sample cleanup to reduce the variability of matrix components between samples. The use of a SIL-IS is highly recommended to correct for this variability.[1] |
| LC System Instability | Check for leaks in the LC system and ensure the pump is delivering a stable and accurate flow rate. |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Urine by LC-MS/MS
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw Urine Samples: Thaw frozen urine samples at room temperature or in a cool water bath. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: Spike 1 mL of urine with a known amount of stable isotope-labeled this compound internal standard.
-
Sample Pre-treatment: Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0) to the urine sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 0.1 M ammonium acetate buffer (pH 5.0) to remove polar interferences, followed by 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for this compound and its SIL-IS should be used.
Protocol 2: Enzymatic Digestion of DNA from Tissue Samples
This protocol is for releasing this compound from DNA extracted from tissue.
-
DNA Quantification: Quantify the extracted DNA using a suitable method (e.g., UV spectrophotometry).
-
Digestion Reaction Setup: In a microcentrifuge tube, combine:
-
10 µg of DNA
-
Stable isotope-labeled internal standard
-
Nuclease P1 (2 Units) in 20 mM sodium acetate buffer (pH 5.2)
-
Alkaline Phosphatase (10 Units) in 100 mM Tris buffer (pH 8.0)
-
Bring the final volume to 50 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[9]
-
Enzyme Inactivation: Stop the reaction by adding 50 µL of cold methanol and incubating at -20°C for 30 minutes to precipitate the enzymes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide representative data for the analysis of modified nucleosides. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative LC-MS/MS Performance for Modified Nucleosides
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 25 fmol on column | [10] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL in plasma | [11] |
| Linearity (r²) | > 0.99 | [11] |
| Intra-day Precision (%RSD) | < 15% | [12] |
| Inter-day Precision (%RSD) | < 15% | [12] |
| Accuracy (% Recovery) | 85 - 115% | [12] |
Table 2: Sample Stability of Related Biomarkers in Urine
| Storage Condition | Duration | Stability | Reference |
| Room Temperature (~22°C) | 24 hours | Generally stable | [5] |
| Refrigerated (4°C) | 48 hours | Most biomarkers stable | [5] |
| Frozen (-20°C) | Up to 9 months | Stable | [3] |
| Frozen (-80°C) | > 10 years | High stability | [4] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low analyte signal in LC-MS/MS analysis.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Processing and Stability for Urine Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
Technical Support Center: Purification of 5-(2-Hydroxyethyl)uridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(2-Hydroxyethyl)uridine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC). For crystalline products, recrystallization can be an effective final purification step.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Impurities can include unreacted starting materials, such as uridine or a protected uridine derivative, and the alkylating agent. By-products from side reactions are also common, such as di-substituted products or isomers where alkylation occurred at a different position on the uracil base. Other potential impurities include related uridine compounds like β-Pseudouridine and 5-Hydroxyuridine.[1]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For both column chromatography and HPLC, analyzing small aliquots of the collected fractions by analytical HPLC or Mass Spectrometry (MS) will provide more accurate purity assessment.
Q4: My purified this compound is not crystallizing. What can I do?
A4: If your compound is failing to crystallize, it may be due to the presence of impurities or the use of an inappropriate solvent system. First, ensure the purity of your compound is high, using a technique like column chromatography to remove any lingering impurities.[2] If the product still fails to crystallize, a systematic solvent screening is recommended to find a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Scratching the inside of the flask or adding a seed crystal can also help induce crystallization.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Silica Gel Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. | 1. Optimize the Solvent System: Use TLC to test various solvent mixtures. A good starting point for polar molecules like uridine derivatives is a mixture of a relatively non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product. 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help separate compounds with close Rf values. |
| Product Elutes Too Quickly or Not At All | Solvent Polarity is Too High or Too Low: If the solvent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the product may remain adsorbed to the silica. | 1. Adjust Solvent Polarity: If the product elutes too quickly, decrease the polarity of the eluent. If it does not elute, increase the polarity. 2. Check Compound Solubility: Ensure your compound is soluble in the chosen solvent system. |
| Tailing of Spots on TLC and Broad Peaks from Column | Compound Interaction with Silica: The slightly acidic nature of silica gel can cause tailing with basic or highly polar compounds. Column Overloading: Too much crude material was loaded onto the column. | 1. Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a polar modifier like acetic acid to the eluent to improve peak shape. 2. Reduce Sample Load: Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight). |
Preparative HPLC
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Peak Resolution | Suboptimal Mobile Phase or Gradient: The chosen mobile phase or gradient profile may not be adequate to separate the product from closely eluting impurities. | 1. Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[3] 2. Change the Mobile Phase: Try a different organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous phase. 3. Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better resolution. |
| Product Peak is Broad | Column Overload: Injecting too much sample can lead to peak broadening and poor separation. Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. | 1. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample load for your column. 2. Modify the Mobile Phase: Adjusting the pH or adding an ion-pairing agent can sometimes improve peak shape. |
| Low Recovery of the Product | Irreversible Adsorption: The compound may be irreversibly binding to the column. Product Instability: The compound may be degrading under the HPLC conditions. | 1. Flush the Column: After the run, flush the column with a strong solvent to elute any strongly retained compounds. 2. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is within the stability range of your compound. |
Experimental Protocols
Silica Gel Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
1. Preparation:
-
Adsorbent: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of Methanol in Dichloromethane (DCM) is often effective. Start with TLC analysis to determine the optimal solvent ratios. A typical starting point for TLC is 5-10% Methanol in DCM.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack evenly without air bubbles.
2. Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Load the dry silica onto the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with the starting solvent system (e.g., 100% DCM or a low percentage of Methanol in DCM).
-
Gradually increase the polarity of the eluent by increasing the percentage of Methanol. A stepwise gradient might look like:
-
2% Methanol in DCM (2 column volumes)
-
5% Methanol in DCM (5 column volumes)
-
10% Methanol in DCM (until the product has eluted)
-
-
Collect fractions and monitor them by TLC.
4. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data (Example):
| Parameter | Value |
| Crude Material | 5.0 g |
| Silica Gel | 200 g |
| Column Dimensions | 5 cm diameter x 30 cm length |
| Elution Gradient | 0% to 15% Methanol in Dichloromethane |
| Typical Yield | 3.5 g (70%) |
| Purity (by HPLC) | >98% |
Recrystallization of this compound
1. Solvent Selection:
-
Test the solubility of the purified this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated.
-
Common solvents to screen for polar molecules include ethanol, methanol, isopropanol, water, or mixtures thereof.
2. Recrystallization Procedure:
-
Dissolve the compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logical relationships for purification issues.
References
Technical Support Center: Optimizing HPLC Separation of 5-(2-Hydroxyethyl)uridine Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 5-(2-Hydroxyethyl)uridine and its potential isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound that I might encounter?
A1: During the synthesis of this compound, several types of isomers and impurities can arise. The most common include:
-
Positional Isomers: The hydroxyethyl group may attach to other positions on the uracil ring (e.g., N1, N3, or C6) instead of the intended C5 position.
-
Di-substituted Products: Multiple hydroxyethyl groups may be added to the uridine molecule.
-
Starting Material: Unreacted uridine may remain in the sample.
-
Degradation Products: The compound may degrade under certain conditions, leading to various breakdown products.
While this compound itself is not chiral in its side chain, if the synthesis involves a precursor like 5-(1-hydroxyethyl)uridine, you could encounter diastereomers.
Q2: What type of HPLC column is best suited for separating this compound isomers?
A2: Given that this compound and its potential isomers are polar compounds, several column chemistries can be effective. A good starting point is a reversed-phase C18 column . For enhanced retention of polar analytes, consider using a C18 column with polar endcapping or a polar-embedded stationary phase. If reversed-phase chromatography fails to provide adequate separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[1] For potential chiral isomers, a dedicated chiral stationary phase (CSP) would be necessary.[2]
Q3: What are the key mobile phase parameters to optimize for this separation?
A3: The critical mobile phase parameters to adjust are:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Their different selectivities can significantly impact the separation of closely related isomers.
-
pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the uridine derivatives, thereby influencing their retention. A pH around neutrality (e.g., using a phosphate or acetate buffer) is a good starting point.
-
Buffer Concentration: A sufficient buffer concentration (typically 10-25 mM) is important for maintaining a stable pH and achieving reproducible retention times.[3]
-
Additives: Ion-pairing agents can be used to improve the retention of charged species, but they can be complex to work with.
Troubleshooting Guide
Problem 1: Poor or No Separation of Isomers (Peak Co-elution)
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Shoulders on the main peak, indicating the presence of unresolved components.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Column Chemistry | If using a standard C18 column, switch to a C18 with a polar-embedded group or consider a phenyl-hexyl column for alternative selectivity. For highly polar isomers, a HILIC column may provide better separation. |
| Mobile Phase Not Optimized | 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent selectivity can often resolve co-eluting peaks. 2. Adjust pH: Systematically vary the pH of the aqueous mobile phase. Small changes in pH can significantly alter the retention of ionizable isomers. 3. Modify Gradient: If using a gradient, make it shallower to increase the separation window between closely eluting peaks. |
| Insufficient Column Efficiency | 1. Decrease Flow Rate: Lowering the flow rate can improve peak resolution. 2. Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and enhance separation efficiency. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" or "front" extending from the main peak.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: For basic compounds, a lower pH can reduce interaction with residual silanols on the silica support. For acidic compounds, a higher pH may be beneficial. 2. Add a Competing Base/Acid: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask silanol interactions and improve peak shape. |
| Column Overload | Reduce the concentration of the injected sample. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem 3: Shifting Retention Times
Symptoms:
-
The retention times of the peaks vary between injections or runs.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when using a new mobile phase or after a steep gradient. |
| Mobile Phase Composition Fluctuation | 1. Freshly Prepare Mobile Phase: Buffers and aqueous mobile phases can change over time due to evaporation or microbial growth. 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump. |
| Temperature Variations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[4] |
| HPLC System Issues | Check for leaks in the system, and ensure the pump is delivering a consistent flow rate.[4] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Isomer Separation
This protocol provides a starting point for method development. Optimization will likely be required based on the specific isomers present in the sample.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound sample.
- Dissolve the sample in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to create a 1 mg/mL stock solution.
- Sonicate for 5 minutes if necessary to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Analysis:
- Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes.
- Inject the prepared sample.
- Run the gradient method.
- Analyze the resulting chromatogram for peak separation, shape, and retention time.
Data Presentation
Table 1: Mobile Phase Composition and its Effect on Resolution
| Mobile Phase System | Organic Modifier | Buffer (pH) | Resolution (Rs) between Isomer 1 and 2 | Observations |
| 1 | Acetonitrile | 10 mM Ammonium Acetate (6.0) | 1.2 | Partial co-elution observed. |
| 2 | Methanol | 10 mM Ammonium Acetate (6.0) | 1.8 | Improved separation compared to Acetonitrile. |
| 3 | Acetonitrile | 10 mM Phosphate Buffer (7.0) | 1.4 | Slight improvement with pH change. |
| 4 | Acetonitrile | 10 mM Phosphate Buffer (5.0) | 1.0 | Worsened separation. |
Note: This is example data to illustrate the effects of mobile phase changes.
Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Diagram 2: Decision Tree for Initial Method Development
Caption: A decision tree to guide the initial column selection for method development.
References
Technical Support Center: Mass Spectrometry of 5-(2-Hydroxyethyl)uridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 5-(2-Hydroxyethyl)uridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
The exact mass of this compound is crucial for correct instrument setup and data analysis. The key mass values are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₇ |
| Monoisotopic Mass | 288.09575 Da |
| [M+H]⁺ | 289.10303 Da |
| [M+Na]⁺ | 311.08497 Da |
| [M-H]⁻ | 287.08847 Da |
Q2: What are the expected major fragmentation patterns for this compound in positive ion mode MS/MS?
Key fragmentation events to expect include:
-
Neutral loss of the ribose moiety: This is a characteristic fragmentation for nucleosides, resulting in a fragment ion corresponding to the protonated base, 5-(2-Hydroxyethyl)uracil. The neutral loss would be 132.0423 Da.
-
Fragmentation of the 2-hydroxyethyl group: The side chain may undergo fragmentation, including the neutral loss of ethylene oxide (C₂H₄O, 44.0262 Da) or formaldehyde (CH₂O, 30.0106 Da).
-
Water loss: Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.
The following diagram illustrates the predicted fragmentation of this compound.
Predicted fragmentation pathways for protonated this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor or No Signal Intensity
Q: I am not seeing any peak for my compound, or the signal is very weak. What should I do?
A: Poor signal intensity is a frequent issue in mass spectrometry.[3] A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Instrument Performance:
-
Tune and Calibrate: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations. This is fundamental for optimal performance.[3]
-
System Suitability Test: Analyze a known standard of a similar compound, or ideally this compound itself, to confirm the LC-MS system is functioning correctly.
-
-
Check Sample Preparation:
-
Sample Concentration: Your sample may be too dilute. If possible, concentrate your sample and re-inject. Conversely, a highly concentrated sample can sometimes cause ion suppression.[3]
-
Sample Integrity: Ensure the compound has not degraded. Modified nucleosides can be susceptible to chemical instabilities.[4][5] Prepare fresh samples if degradation is suspected.
-
Enzymatic Digestion (if applicable): If you are analyzing RNA hydrolysates, ensure the enzymatic digestion was complete. Incomplete digestion will result in a low concentration of the target nucleoside.[4][5]
-
-
Optimize LC Method:
-
Mobile Phase Composition: Ensure the mobile phase is appropriate for retaining and eluting your compound. For reversed-phase chromatography, a typical starting point is a water/acetonitrile or water/methanol gradient with a small amount of acid (e.g., 0.1% formic acid) to aid protonation in positive ion mode.
-
Column Choice: A C18 column is a common choice for nucleoside analysis. Ensure the column is not clogged or degraded.
-
-
Optimize MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for nucleosides. Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows.
-
Polarity: Run the analysis in both positive and negative ion modes to determine which provides better sensitivity for your compound.
-
The following workflow can guide your troubleshooting process for low signal intensity:
Troubleshooting workflow for low signal intensity.
Problem 2: Unexpected Peaks in the Mass Spectrum
Q: I am seeing peaks in my mass spectrum that I don't recognize. What could they be?
A: Unexpected peaks can arise from several sources, including adduct formation, in-source fragmentation, and contamination.
Possible Causes and Solutions:
-
Adduct Formation: In ESI, your molecule of interest can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[6][7]
-
Identification: Calculate the mass differences between your main peak and the unexpected peaks. Common adduct masses are listed in the table below.
-
Solution: Reduce the concentration of salts in your mobile phase and sample. Use high-purity solvents and additives.
-
| Adduct | Mass Difference (Da) |
| [M+Na]⁺ | +22.9892 |
| [M+K]⁺ | +38.9631 |
| [M+NH₄]⁺ | +18.0338 |
-
In-Source Fragmentation: The analyte can fragment in the ion source before it reaches the mass analyzer, leading to the appearance of fragment ions in your full scan MS spectrum.[8]
-
Identification: Look for peaks that correspond to the expected fragment ions of your compound (see FAQ 2).
-
Solution: "Soften" your ionization conditions by reducing the source temperature or the voltages on the ion optics (e.g., fragmentor or cone voltage).
-
-
Contamination: Peaks may originate from contaminants in your sample, solvents, or the LC-MS system itself.
-
Identification: Run a blank injection (mobile phase only) to see if the unexpected peaks are still present.
-
Solution: If the blank is contaminated, clean the LC system, use fresh mobile phases, and ensure proper sample handling to avoid introducing contaminants.
-
-
Isomers and Mass Analogs: It's possible that an isomer or a compound with a very similar mass is co-eluting with your analyte.[9]
-
Identification: High-resolution mass spectrometry can help distinguish between compounds with very close masses.
-
Solution: Improve chromatographic separation by modifying the gradient, changing the column, or adjusting the mobile phase composition.
-
This decision tree can help you identify the source of unexpected peaks:
Decision tree for identifying the source of unexpected peaks.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a general starting point and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (from RNA)
-
RNA Hydrolysis:
-
To 1-5 µg of RNA, add nuclease P1, venom phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., ammonium acetate or ammonium bicarbonate).
-
Incubate at 37 °C for 2-4 hours.
-
Centrifuge to pellet the enzymes and collect the supernatant containing the nucleosides.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 2-5%) and gradually increase to elute the compound. A shallow gradient is often necessary to separate modified nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion: m/z 289.103 ([M+H]⁺).
-
Product Ions (for monitoring):
-
m/z 157.061 (loss of ribose).
-
Other product ions can be determined by performing a product ion scan on a standard of this compound.
-
-
Source Parameters: Optimize spray voltage, capillary temperature, sheath gas, and aux gas flow rates for your instrument to maximize the signal for your compound.
-
The following diagram outlines the general experimental workflow for the analysis of this compound from an RNA sample.
Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. support.waters.com [support.waters.com]
- 7. acdlabs.com [acdlabs.com]
- 8. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
preventing degradation of 5-(2-Hydroxyethyl)uridine during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of 5-(2-Hydroxyethyl)uridine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a uridine derivative, is susceptible to degradation through several pathways, primarily:
-
Acid-catalyzed Hydrolysis: In acidic conditions, the N-glycosidic bond linking the uracil base to the ribose sugar is prone to cleavage. This process can be initiated by the hydration of the 5,6-double bond of the uracil ring.[1]
-
Enzymatic Degradation: Various enzymes present in biological samples, such as nucleoside phosphorylases, can catalyze the cleavage of the N-glycosidic bond.
-
Thermal Degradation: Elevated temperatures can lead to the cleavage of the N-glycosidic bond, resulting in the separation of the 5-(2-Hydroxyethyl)uracil base and the ribose sugar.[2]
-
Oxidative Damage: Reactive oxygen species (ROS) can potentially modify the uracil base or the ribose moiety.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Solvent: Dissolve the compound in a high-purity, anhydrous solvent such as DMSO or ethanol. If an aqueous buffer is necessary, use a sterile, nuclease-free buffer with a slightly basic pH (e.g., pH 7.5-8.0).
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use vials.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Q3: How can I minimize enzymatic degradation during sample preparation from biological matrices?
A3: To prevent enzymatic degradation of this compound in biological samples, consider the following:
-
Immediate Processing: Process fresh biological samples immediately after collection.
-
Snap-Freezing: If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C.
-
Enzyme Inhibitors: Incorporate a cocktail of broad-spectrum enzyme inhibitors, including protease and nuclease inhibitors, into your lysis and extraction buffers.
-
Denaturing Conditions: Utilize lysis buffers containing strong denaturants, such as guanidinium salts or urea, to inactivate enzymes.
-
Temperature Control: Keep samples on ice throughout the entire preparation process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Acidic pH during extraction or analysis: Acid-catalyzed hydrolysis of the N-glycosidic bond.[1] | Maintain a neutral to slightly basic pH (7.0-8.0) throughout the sample preparation and analytical process. Use buffered solutions. |
| Enzymatic degradation: Presence of active nucleosidases or phosphorylases in the sample. | Add a potent nuclease inhibitor cocktail to the lysis buffer. Process samples quickly at low temperatures (0-4°C). Consider a protein precipitation step with a solvent like acetonitrile to denature enzymes. | |
| Thermal degradation: Exposure to high temperatures during sample processing (e.g., evaporation step).[2] | Use a vacuum concentrator (SpeedVac) at a low temperature for solvent evaporation. Avoid prolonged heating. | |
| Appearance of unexpected peaks in chromatogram | Degradation products: Formation of 5-(2-Hydroxyethyl)uracil (the free base) and other degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times. Optimize sample preparation to minimize stress conditions (pH, temperature, light). |
| Oxidation: Sample oxidation due to exposure to air or oxidizing agents. | Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding an antioxidant like DTT to your sample, but check for compatibility with your downstream analysis. | |
| Inconsistent results between replicates | Variable degradation: Inconsistent exposure to degrading conditions across samples. | Standardize all sample preparation steps, including incubation times, temperatures, and pH. Ensure thorough mixing and consistent handling of all samples. |
| Repeated freeze-thaw cycles: Degradation of the analyte due to repeated freezing and thawing of stock solutions or samples. | Aliquot stock solutions and samples into single-use volumes to avoid freeze-thaw cycles. | |
| Loss of compound during solid-phase extraction (SPE) | Inappropriate SPE sorbent or elution solvent: The compound may be irreversibly bound to the sorbent or not efficiently eluted. | Optimize the SPE method by testing different sorbents (e.g., C18, mixed-mode) and elution solvents. Ensure the pH of the loading and washing buffers is compatible with the compound's stability. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound from Cell Culture Media
-
Sample Collection: Collect cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove cells.
-
Protein Precipitation: To 100 µL of supernatant, add 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness using a vacuum concentrator at low heat.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to understand potential degradation pathways and to develop a stability-indicating analytical method.[3][4]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a suitable analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify the degradation products.
Visualizations
Caption: Recommended workflow for storage and sample preparation of this compound.
Caption: Potential degradation pathways of this compound and its resulting products.
References
- 1. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: 5-(2-Hydroxyethyl)uridine (5-HEU) Incorporation
Disclaimer: 5-(2-Hydroxyethyl)uridine (5-HEU) is a less commonly documented uridine analog for RNA metabolic labeling compared to analogs like 5-ethynyluridine (EU) or 4-thiouridine (4sU). Therefore, the following guidelines, protocols, and data are based on established principles of metabolic labeling with related compounds. Researchers should treat these as a starting point and perform systematic optimization for their specific cell type and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HEU) and how is it incorporated into RNA?
A1: this compound (5-HEU) is a modified nucleoside, an analog of uridine. When introduced to cells, it is taken up and processed by the endogenous nucleotide salvage pathway. Cellular kinases phosphorylate 5-HEU to its triphosphate form (5-HEU-TP), which can then be incorporated into newly transcribed RNA by RNA polymerases in place of uridine triphosphate (UTP). The incorporated 5-HEU acts as a bio-orthogonal handle for subsequent detection or enrichment.
Q2: What are the potential applications of labeling RNA with 5-HEU?
A2: Labeling nascent RNA with 5-HEU can be used to study various aspects of RNA biology, including:
-
Measuring rates of RNA synthesis and decay.
-
Identifying newly transcribed RNA under specific conditions.
-
Visualizing sites of active transcription within the cell.
-
Enriching for newly synthesized RNA for downstream analysis like RNA-sequencing.
Q3: How is 5-HEU-labeled RNA detected or enriched?
A3: The 2-hydroxyethyl group on the uracil base of 5-HEU serves as a chemical handle. While not as common as the alkyne or thiol groups of other analogs, it can potentially be targeted for chemical ligation or recognized by specific binding proteins, although this may require specialized reagents. A common approach for bio-orthogonal handles is "click chemistry," but the hydroxyethyl group is not a standard click chemistry handle. Alternative chemical derivatization methods would be necessary. For enrichment, once a biotin tag is conjugated to the 5-HEU, streptavidin-based affinity purification can be used.
Q4: Is 5-HEU toxic to cells?
A4: The cytotoxicity of uridine analogs can vary significantly between cell types and depends on the concentration and incubation time. It is crucial to perform a dose-response curve to determine the optimal concentration of 5-HEU that provides sufficient labeling without adversely affecting cell viability and proliferation. Some sources suggest that analogs in this series may have insertional activity towards replicated DNA, which could be a source of toxicity.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Labeling Signal | 1. Inefficient 5-HEU Incorporation: Suboptimal concentration or incubation time. | - Optimize Concentration: Perform a dose-response curve with a range of 5-HEU concentrations (e.g., 10 µM to 1 mM) to find the optimal balance between labeling and toxicity. - Optimize Incubation Time: Test different labeling periods (e.g., 1, 4, 12, 24 hours) to identify the ideal window for your experiment. |
| 2. Poor Cell Permeability: 5-HEU may not efficiently cross the cell membrane. | - Use Permeabilizing Agents (with caution): In fixed-cell experiments, mild detergents can be used. For live cells, this is generally not recommended. The structure of 5-HEU should allow for passive diffusion, but this can be cell-type dependent. | |
| 3. Degradation of 5-HEU: Reagent may be unstable. | - Use Fresh Solutions: Prepare 5-HEU stock solutions fresh and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. | |
| 4. Inefficient Detection/Enrichment: The chemical reaction to tag or capture the 5-HEU is not working. | - Optimize Reaction Conditions: If using a chemical ligation strategy, optimize the catalyst, temperature, and reaction time. - Verify Downstream Reagents: Ensure the functionality of affinity beads (e.g., streptavidin) and other reagents. | |
| High Background Signal | 1. Non-specific Binding of Detection Reagents: The detection molecule (e.g., antibody, biotin-probe) is binding non-specifically to cellular components. | - Increase Wash Steps: Include additional and more stringent wash steps after incubation with the detection probe. - Use a Blocking Agent: Incubate cells/lysate with a blocking solution (e.g., bovine serum albumin) before adding the detection probe. |
| 2. High Autofluorescence: Cells naturally fluoresce at the detection wavelength. | - Image Unlabeled Control Cells: This will determine the baseline level of autofluorescence. - Use Appropriate Filters: Ensure your microscopy setup uses narrow-bandpass filters to minimize bleed-through. | |
| Cell Toxicity or Altered Physiology | 1. High Concentration of 5-HEU: The concentration of the labeling reagent is too high. | - Reduce 5-HEU Concentration: Use the lowest effective concentration determined from your dose-response curve. - Reduce Incubation Time: A shorter labeling pulse may be sufficient and less toxic. |
| 2. Perturbation of RNA Metabolism: Incorporation of the analog may interfere with RNA processing or function. | - Monitor Cell Health: Regularly assess cell morphology, proliferation rates (e.g., using a cell counting assay), and viability (e.g., using a trypan blue exclusion assay). - Functional Assays: If possible, perform functional assays to ensure the biological process of interest is not perturbed by the labeling. | |
| 3. Potential DNA Incorporation: Some uridine analogs can be converted to their deoxyribose form and incorporated into DNA. | - Test for DNA Labeling: Co-stain with a DNA marker and check for co-localization. Perform experiments with and without RNAse/DNAse treatment to determine the nature of the labeled nucleic acid. |
Quantitative Data for Experimental Parameters
The following table provides suggested starting ranges for optimizing 5-HEU labeling. These are based on typical values for other uridine analogs and should be empirically determined for your specific system.
| Parameter | Suggested Starting Range | Considerations |
| 5-HEU Concentration | 10 µM - 1 mM | Higher concentrations may lead to toxicity. Start with a lower concentration and increase if the signal is weak. |
| Incubation Time | 1 - 24 hours | Shorter times are suitable for pulse-labeling to measure synthesis rates. Longer times can be used for steady-state labeling but increase the risk of toxicity. |
| Cell Density | 70-90% confluency | Cells should be in a logarithmic growth phase for optimal incorporation into newly synthesized RNA. |
| Expected Labeling Efficiency | Variable (goal: sufficient for detection) | This is highly dependent on cell type, metabolic activity, and the specific detection method. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-HEU
-
Cell Culture: Plate cells to achieve 70-90% confluency at the time of labeling.
-
Prepare Labeling Medium: Prepare a fresh solution of 5-HEU in pre-warmed complete cell culture medium at the desired final concentration (start with a range of 50-200 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the 5-HEU-containing labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated 5-HEU.
-
Proceed to RNA Isolation: Isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
Protocol 2: Enrichment of 5-HEU-Labeled RNA (Conceptual)
This protocol assumes that 5-HEU can be derivatized with a biotin moiety.
-
RNA Derivatization: In a tube, combine the isolated total RNA (containing 5-HEU-labeled transcripts) with the necessary reagents for biotinylation. This step is highly dependent on the specific chemistry developed to target the 2-hydroxyethyl group.
-
Purification of Biotinylated RNA: Purify the RNA from the reaction mixture using a suitable RNA cleanup kit to remove unreacted biotinylation reagents.
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.
-
Binding: Add the purified, biotinylated RNA to the prepared beads. Incubate at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with a high-salt buffer to remove non-specifically bound RNA. Follow with washes in a low-salt buffer.
-
Elution: Elute the captured RNA from the beads. For reversible biotinylation chemistries, this may involve a specific cleavage reagent. For standard streptavidin-biotin interactions, elution can be achieved by heating in an appropriate elution buffer.
-
Final Purification: Purify the eluted RNA using an RNA cleanup kit to prepare it for downstream applications.
Visualizations
References
Technical Support Center: 5-(2-Hydroxyethyl)uridine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)uridine. Our focus is to help you resolve common analytical challenges, particularly co-elution issues encountered during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to troubleshoot and resolve co-elution problems when analyzing this compound.
Initial Assessment: Is it Co-elution?
Before modifying your method, confirm that the issue is indeed co-elution.
-
Symptom: Poor peak shape, such as shoulders, tailing, or fronting.
-
Action:
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD), examine the spectra across the peak. Spectral inconsistencies suggest the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector is a powerful tool to confirm co-elution by identifying different mass-to-charge ratios (m/z) under a single chromatographic peak.
-
Troubleshooting Workflow
If co-elution is confirmed, follow this workflow to systematically address the issue.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak co-eluting with our this compound standard in our reversed-phase HPLC method. What are the likely culprits?
A1: Common co-eluting impurities with modified nucleosides like this compound in reversed-phase chromatography include:
-
Related Nucleosides and Bases: Unmodified uridine, uracil, and other structurally similar nucleoside analogues are frequent co-eluents.
-
Degradation Products: Hydrolysis of the glycosidic bond can lead to the formation of the free base, 5-(2-Hydroxyethyl)uracil.
-
Synthetic Intermediates: Residual starting materials or by-products from the synthesis of this compound can also co-elute.
Q2: How can we improve the separation of this compound from its parent nucleoside, uridine, using reversed-phase HPLC?
A2: this compound is more polar than uridine due to the hydroxyethyl group. To enhance separation in reversed-phase HPLC:
-
Decrease Organic Solvent Concentration: Lowering the percentage of acetonitrile or methanol in the mobile phase will increase the retention time of both compounds, potentially improving resolution.
-
Optimize pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of the analytes. Experimenting with a pH range of 3 to 7 may alter selectivity.
-
Change Column Chemistry: If adjusting the mobile phase is insufficient, switching to a column with a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column, can provide alternative selectivity.
Q3: Would Hydrophilic Interaction Liquid Chromatography (HILIC) be a suitable alternative for analyzing this compound?
A3: Yes, HILIC is an excellent alternative for separating polar compounds like nucleosides.[1][2][3][4] Since this compound is highly polar, it will be well-retained on a HILIC column. This technique often provides a different selectivity compared to reversed-phase chromatography, which can be highly effective in resolving co-elution issues.
Q4: What are typical starting conditions for a HILIC method for this compound?
A4: A good starting point for a HILIC method would be:
-
Column: A HILIC column with an amide or diol stationary phase.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of acetonitrile (e.g., 90-95%) and gradually increase the aqueous portion.
-
Flow Rate: 0.3-0.5 mL/min.
-
Temperature: 30-40 °C.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a general reversed-phase HPLC method that can be optimized to resolve co-elution issues.
| Parameter | Recommended Condition |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Method Optimization to Resolve Co-elution:
| Parameter Change | Rationale | Expected Outcome |
| Decrease initial %B | Increase retention of polar analytes. | Improved separation of early eluting peaks. |
| Use a shallower gradient | Increase the time difference between eluting compounds. | Better resolution between closely eluting peaks. |
| Replace Acetonitrile with Methanol | Methanol has different solvent properties and can alter selectivity. | Change in elution order and potentially resolve co-elution. |
| Change pH of Mobile Phase A | Alter the ionization of analytes and silanol groups on the stationary phase. | Improved peak shape and selectivity. |
Protocol 2: HILIC Method for this compound
This protocol is a starting point for developing a HILIC method for the analysis of this compound, particularly if co-elution persists with reversed-phase methods.
| Parameter | Recommended Condition |
| Column | Amide or Diol HILIC, 3-5 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient | 0% to 50% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm or Mass Spectrometry |
| Injection Volume | 2 µL |
Method Optimization to Resolve Co-elution:
| Parameter Change | Rationale | Expected Outcome |
| Adjust Salt Concentration | Affects the thickness of the water layer on the stationary phase and ionic interactions. | Can significantly alter retention and selectivity. |
| Modify pH of Mobile Phase A | Changes the charge state of the analytes and the stationary phase. | Improved resolution and peak shape. |
| Use a different HILIC stationary phase | Different functionalities (e.g., bare silica, zwitterionic) offer unique selectivities. | Resolution of compounds that co-elute on an amide phase. |
Signaling Pathways
Understanding the biological context of this compound can be crucial for interpreting experimental results. As an analog of uridine, it may interact with pathways involving uridine metabolism.
Uridine Metabolism and Glycogen Synthesis
Uridine plays a key role in the synthesis of glycogen, a primary form of glucose storage in animals. Uridine triphosphate (UTP) is essential for the formation of UDP-glucose, the activated precursor for glycogen synthesis.
This diagram illustrates how uridine is salvaged and converted to UTP, which is then utilized to create UDP-glucose, a key substrate for the elongation of glycogen chains.
References
Validation & Comparative
A Comparative Guide to the Detection of 5-(2-Hydroxyethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the detection and quantification of 5-(2-Hydroxyethyl)uridine (5-HEU), a significant DNA adduct formed upon exposure to the carcinogen ethylene oxide. The primary focus of this document is on the most established and validated method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to the current lack of commercially available and validated immunoassays specifically for 5-HEU.
Introduction to this compound (5-HEU)
5-HEU is a modified nucleoside formed when ethylene oxide, a widely used industrial chemical and a product of endogenous metabolism, reacts with uridine in DNA. As a DNA adduct, 5-HEU is a biomarker of ethylene oxide exposure and has potential implications in mutagenesis and carcinogenesis. Accurate and sensitive detection of 5-HEU is crucial for toxicological studies, human biomonitoring, and in the development of risk assessment strategies.
Method Comparison: LC-MS/MS as the Gold Standard
Data Presentation: Performance Characteristics
The following table summarizes the performance characteristics of the LC-MS/MS method for the analysis of hydroxyethylated DNA adducts, including adducts structurally similar to 5-HEU. It is important to note that specific performance metrics can vary based on the instrumentation, sample matrix, and specific protocol used.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | Antigen-antibody binding with an enzymatic signal amplification. |
| Specificity | Very High (based on retention time and specific mass transitions). | Potentially High (dependent on antibody specificity). |
| Sensitivity (LOD) | Low fmol to pmol range. For example, for N7-(2-hydroxyethyl)guanine, a related adduct, LODs are in the range of 0.5-25 fmol.[1] For the simultaneous detection of multiple hydroxyethyl adducts, limits of detection can be in the low fmol range. | Data not available for 5-HEU. For other DNA adducts, sensitivity can be in the fmol to pmol range. |
| Quantitation (LOQ) | Low ng/mL to pg/mL range. For a range of 2-hydroxyethylated nucleosides, LOQs have been reported to be as low as 0.00125 ng/mL. | Data not available for 5-HEU. |
| Multiplexing | Capable of simultaneously detecting multiple DNA adducts in a single run.[1] | Typically single-plex, though multiplex formats are possible. |
| Development Status | Well-established and validated methods are published. | No commercially available, validated kits found for 5-HEU. |
| Instrumentation | Requires specialized and costly LC-MS/MS instrumentation. | Requires a standard microplate reader. |
| Throughput | Moderate, can be enhanced with automation. | Generally higher than LC-MS/MS. |
Experimental Protocols
Key Experimental Protocol: LC-MS/MS for 5-HEU Detection
The following protocol is a generalized procedure based on established methods for the analysis of DNA adducts.
1. DNA Isolation and Hydrolysis:
-
Genomic DNA is extracted from the biological sample (e.g., tissues, cells) using standard DNA isolation kits or phenol-chloroform extraction methods.
-
The purified DNA is quantified, and its purity is assessed (e.g., by UV spectrophotometry).
-
The DNA is then enzymatically hydrolyzed to individual nucleosides. This is typically a multi-step process involving enzymes such as nuclease P1, followed by alkaline phosphatase to dephosphorylate the nucleotides.
2. Sample Clean-up:
-
The hydrolyzed DNA sample is subjected to a clean-up step to remove enzymes and other interfering substances. This can be achieved by solid-phase extraction (SPE) or ultrafiltration.
3. Liquid Chromatography (LC) Separation:
-
The cleaned-up sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The nucleosides, including 5-HEU, are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the ion source (typically electrospray ionization, ESI) of a tandem mass spectrometer.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of 5-HEU in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This highly specific mass transition allows for unambiguous identification and quantification.
-
Quantification is achieved by comparing the peak area of 5-HEU in the sample to a standard curve generated using known concentrations of a 5-HEU analytical standard.
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Detection of 5-HEU
Caption: Workflow for the detection of 5-HEU using LC-MS/MS.
Logical Comparison of Detection Methodologies
Caption: Comparison of LC-MS/MS and a potential immunoassay for 5-HEU.
References
A Comparative Guide to Modified Nucleosides: Evaluating 5-(2-Hydroxyethyl)uridine in the Context of mRNA Therapeutics
For researchers, scientists, and drug development professionals, the strategic selection of modified nucleosides is a critical determinant of the efficacy and safety of mRNA-based therapeutics and vaccines. While extensive research has illuminated the roles of modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), other novel nucleosides such as 5-(2-Hydroxyethyl)uridine warrant investigation. This guide provides a comparative overview of this compound against well-established modified nucleosides, offering a framework for its evaluation by presenting benchmark data and detailed experimental protocols.
Introduction to this compound
This compound is a modified pyrimidine nucleoside. Currently, published research on its incorporation into RNA and its subsequent effects on mRNA stability, translation efficiency, and immunogenicity is limited. It has been primarily described as a thymidine analogue used for tracking DNA synthesis.[1] However, its structural similarity to other 5-substituted uridines suggests it could modulate the biological properties of mRNA. To empower researchers to investigate its potential, this guide outlines the necessary experimental workflows to characterize its performance against current standards in the field.
Benchmarking Against Established Modified Nucleosides
To provide a context for evaluating this compound, this section summarizes the known performance of commonly used modified nucleosides: pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), 5-methylcytidine (m5C), and 5-methoxyuridine (5moU). These modifications have been shown to enhance mRNA stability and translation efficiency while reducing innate immune stimulation.[2][3][4]
Impact on mRNA Translation Efficiency
The incorporation of modified nucleosides can significantly impact the translational output of an mRNA molecule. This is often assessed using in vitro translation assays or by transfecting cells with mRNA encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), and measuring the resulting protein expression.
| Modified Nucleoside | Fold Change in Protein Expression (Relative to Unmodified Uridine) | Cell Type/System | Reference |
| Pseudouridine (Ψ) | ~1.5 - 2.5 | HEK293T cells | [1] |
| N1-methylpseudouridine (m1Ψ) | ~10 - 20 | Various cell lines | [5] |
| 5-methoxyuridine (5moU) | ~4 - 15 | Primary human macrophages, THP-1 cells | [2][6] |
| 5-methylcytidine (5mC) | ~1.2 - 2.0 | HEK293T cells | [1] |
Note: The fold changes are approximate and can vary depending on the specific mRNA sequence, cell type, and experimental conditions.
Influence on mRNA Stability
The half-life of mRNA within a cell is a critical factor determining the duration of protein expression. Modified nucleosides can protect mRNA from degradation by cellular ribonucleases. mRNA stability can be measured by treating cells with a transcription inhibitor (e.g., Actinomycin D) and quantifying the remaining mRNA at various time points.
| Modified Nucleoside | Effect on mRNA Stability | Experimental Observation | Reference |
| Pseudouridine (Ψ) | Increased | Reduced degradation by RNase L. | |
| N1-methylpseudouridine (m1Ψ) | Increased | Enhanced persistence of mRNA in cells. | |
| 5-methoxyuridine (5moU) | Increased | Prolonged protein expression kinetics. | [5] |
Modulation of Innate Immune Response
Unmodified single-stranded RNA can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to an inflammatory response that can inhibit translation and cause adverse effects. Modified nucleosides can dampen this immune activation. This is often quantified by measuring the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or type I interferons (e.g., IFN-β) from immune cells exposed to the modified mRNA.
| Modified Nucleoside | Reduction in Pro-inflammatory Cytokine (e.g., TNF-α) Secretion | Cell Type | Reference |
| Pseudouridine (Ψ) | Moderate | Primary human macrophages | [2] |
| N1-methylpseudouridine (m1Ψ) | Significant | Dendritic cells | |
| 5-methoxyuridine (5moU) | Significant | Primary human macrophages | [2][3] |
| 5-methylcytidine (5mC) | Minor to Moderate | Primary human macrophages | [2] |
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of this compound with other modified nucleosides, detailed protocols for key experiments are provided below.
Synthesis of Modified mRNA via In Vitro Transcription
The first step is to generate mRNA transcripts incorporating the desired modified nucleosides. This is achieved through in vitro transcription (IVT) using a DNA template and a phage RNA polymerase, such as T7 RNA polymerase.
Experimental Workflow for In Vitro Transcription
Caption: Workflow for synthesizing modified mRNA.
Protocol:
-
Template Preparation: Linearize a plasmid DNA containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) using a suitable restriction enzyme. Purify the linearized DNA.
-
In Vitro Transcription: Assemble the transcription reaction at room temperature as follows:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Reaction Buffer: 2 µL
-
ATP, CTP, GTP (100 mM each): 0.8 µL total
-
UTP or modified UTP (e.g., this compound-5'-triphosphate) (100 mM): 0.2 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours.[7]
-
DNase Treatment: Add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.[7]
-
Purification: Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based kit.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using denaturing agarose gel electrophoresis and UV spectrophotometry.
Assessment of Translation Efficiency using a Luciferase Reporter Assay
This assay quantifies the amount of functional protein produced from the modified mRNA.
Experimental Workflow for Luciferase Reporter Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. neb.com [neb.com]
A Comparative Analysis of 5-(2-Hydroxyethyl)uridine and Pseudouridine in RNA: Biophysical and Translational Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative differences between 5-(2-Hydroxyethyl)uridine and the well-established pseudouridine modification in RNA constructs. This report synthesizes available data on their impact on RNA thermal stability and translational efficiency, provides detailed experimental protocols for their analysis, and visualizes relevant biological pathways.
In the rapidly advancing field of RNA therapeutics and synthetic biology, the choice of modified nucleosides is a critical determinant of the efficacy and safety of RNA-based products. Pseudouridine (Ψ) has been a cornerstone modification, lauded for its ability to enhance mRNA stability and translation while mitigating innate immune responses. This guide provides a detailed quantitative comparison between pseudouridine and the less-characterized this compound (5-HEU), offering insights into their respective biophysical and translational properties.
While extensive quantitative data for pseudouridine is readily available, direct experimental comparisons for this compound are not present in the current body of scientific literature. Therefore, this guide utilizes data from structurally similar 5-substituted uridine analogs, such as 5-hydroxymethyluridine (hm⁵U) and 5-hydroxyuridine (5-HO-rU), to provide a contextual understanding of 5-HEU's potential characteristics. It is crucial to note that these are not direct measurements for 5-HEU and should be interpreted with caution.
Quantitative Comparison of Modified Uridines
The following tables summarize the known quantitative effects of pseudouridine and related 5-substituted uridines on key performance indicators for RNA therapeutics.
Table 1: Comparison of Biophysical and Translational Properties
| Property | This compound (5-HEU) | Pseudouridine (Ψ) | Unmodified Uridine (U) |
| Thermal Stability (ΔTm per modification) | Data not available. Related 5-substituted uridines generally show a slight decrease or no significant change in Tm.[1] | +0.5°C to +2.2°C | Reference |
| Translational Efficiency | Data not available. Related modifications like 5-hydroxymethyluridine (hm⁵U) have been shown to reduce protein expression.[2] | ~1.5 to 10-fold increase compared to unmodified mRNA.[3] | Reference |
| Innate Immune Activation | Data not available. | Significantly reduced activation of TLRs and RIG-I. | Potent activator of TLRs and RIG-I. |
Table 2: Detailed Quantitative Data on Translational Efficiency
| Modification | Reporter System | Cell Type / System | Fold Change in Protein Expression (relative to unmodified mRNA) | Reference |
| Pseudouridine (Ψ) | Renilla Luciferase | 293 cells | ~10-fold increase | [3] |
| 5-hydroxymethyluridine (hm⁵U) | GFP | HEK293T cells | Lower expression than unmodified mRNA | [2] |
| 5-hydroxyuridine (5-HO-rU) | In vitro translation (rabbit reticulocyte lysate) | N/A | Significantly retards full-length peptide synthesis | [4] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of modified nucleotides. Below are detailed protocols for key experiments cited in this guide.
Synthesis of Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides containing modified nucleosides such as 5-HEU and pseudouridine is typically achieved through solid-phase phosphoramidite chemistry.
Protocol for Solid-Phase RNA Synthesis:
-
Phosphoramidite Preparation: Synthesize or procure the 5'-DMT, 2'-O-TBDMS, 3'-phosphoramidite derivatives of this compound and pseudouridine.
-
Solid Support: Start with a controlled pore glass (CPG) solid support pre-loaded with the initial 3'-terminal nucleoside.
-
Synthesis Cycle: The automated synthesis cycle consists of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Addition of the next phosphoramidite monomer in the presence of an activator (e.g., 5-ethylthio-1H-tetrazole).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
-
-
Cleavage and Deprotection:
-
Cleave the synthesized RNA from the solid support using a solution of ammonium hydroxide and methylamine (AMA).
-
Remove the base and phosphate protecting groups by heating the AMA solution.
-
Remove the 2'-O-TBDMS silyl protecting groups using a fluoride reagent (e.g., triethylamine trihydrofluoride).
-
-
Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification and Characterization: Determine the concentration and purity of the synthesized RNA using UV-Vis spectrophotometry at 260 nm and confirm its identity by mass spectrometry.
Thermal Melting Analysis (Tm)
UV-melting analysis is a standard method to determine the thermal stability of RNA duplexes.
Protocol for UV-Melting Analysis:
-
Sample Preparation: Anneal the modified RNA oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 2-5 µM.
-
Denaturation and Renaturation: Heat the sample to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper annealing.
-
Data Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This is typically calculated from the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex.
In Vitro Translation Assay using Luciferase Reporter
This assay quantifies the translational efficiency of an mRNA molecule by measuring the activity of a reporter protein, such as luciferase.[3][5][6]
Protocol for Luciferase Reporter Assay:
-
mRNA Synthesis: Synthesize 5'-capped and polyadenylated mRNAs encoding a luciferase reporter gene (e.g., Firefly or Renilla luciferase) containing either unmodified uridine, pseudouridine, or 5-HEU using in vitro transcription.
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T or HeLa cells) in a multi-well plate.
-
Transfect the cells with the synthesized mRNAs using a suitable transfection reagent. Include a co-transfection with a control mRNA (e.g., encoding a different luciferase) for normalization of transfection efficiency.[3][5][6]
-
-
Cell Lysis: After a defined incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add the appropriate luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity of the experimental mRNA to that of the control mRNA. The translational efficiency is reported as the fold change in luciferase activity relative to the unmodified mRNA.
Signaling Pathways and Experimental Workflows
The incorporation of modified nucleosides can significantly impact the interaction of RNA with the innate immune system. Pseudouridine is known to dampen the activation of pattern recognition receptors such as RIG-I and Toll-like receptors (TLRs). The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Conclusion
Pseudouridine remains a well-validated and effective modification for enhancing the therapeutic properties of mRNA. It consistently demonstrates an increase in RNA thermal stability and a significant boost in translational efficiency while dampening the innate immune response.
The quantitative impact of this compound on these critical parameters remains to be elucidated through direct experimental investigation. Based on data from structurally related 5-substituted uridines, it is plausible that 5-HEU may not offer the same level of thermal stabilization or translational enhancement as pseudouridine and could potentially interfere with the translation process.
For researchers and developers in the field of RNA therapeutics, the selection of modified nucleosides should be guided by empirical data. The experimental protocols provided herein offer a robust framework for the head-to-head comparison of novel modifications like 5-HEU against established standards such as pseudouridine. Further research is warranted to fully characterize the properties of 5-HEU and determine its potential utility in the design of next-generation RNA-based medicines.
References
- 1. Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of RNA base lesions on mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
A Researcher's Guide to the Cross-Validation of 5-(2-Hydroxyethyl)uridine Antibodies
For researchers, scientists, and professionals in drug development, the accurate detection of modified nucleosides such as 5-(2-Hydroxyethyl)uridine (5-HEU) is critical. As a derivative of uridine, 5-HEU can be an important biomarker in various biological processes, and specific antibodies are essential tools for its detection. However, the performance of commercially available antibodies can vary. Therefore, rigorous in-house validation is paramount to ensure data reliability.
Data Presentation for Antibody Performance
To objectively compare the performance of different antibodies, it is crucial to collect and present quantitative data in a structured manner. The following tables provide a template for summarizing key performance indicators for each antibody tested.
Table 1: Antibody Specificity and Sensitivity Comparison by ELISA
| Antibody (Vendor, Lot #) | Target Concentration (ng/mL) | Absorbance (450 nm) | Calculated Sensitivity (EC50) | Cross-Reactivity (Uridine) | Cross-Reactivity (Other Analogs) |
| Antibody A | |||||
| Antibody B | |||||
| Antibody C |
Table 2: Western Blot Performance Comparison
| Antibody (Vendor, Lot #) | Dilution Factor | Target Protein Band Intensity | Signal-to-Noise Ratio | Non-Specific Bands Observed | Optimal Working Concentration |
| Antibody A | |||||
| Antibody B | |||||
| Antibody C |
Table 3: Immunofluorescence Staining Quality
| Antibody (Vendor, Lot #) | Dilution Factor | Staining Specificity (e.g., Nuclear, Cytoplasmic) | Signal Intensity | Background Staining | Photostability |
| Antibody A | |||||
| Antibody B | |||||
| Antibody C |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and cell or tissue types.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a direct ELISA to determine the sensitivity and specificity of the antibody for this compound.
-
Antigen Coating :
-
Dilute this compound antigen to a concentration of 1 µg/ml in coating buffer (50 mM Sodium Carbonate, pH 9.5).[1]
-
Add 100 µl of the diluted antigen to the wells of a 96-well plate.[1] For negative controls, add coating buffer without the antigen.
-
Incubate the plate for 3 hours at room temperature or overnight at 4°C.[1]
-
Wash each well with wash buffer (10mM Tris, 1M Sodium Chloride, pH 7.2, 0.05% Kathon).[1]
-
-
Blocking :
-
Primary Antibody Incubation :
-
Secondary Antibody Incubation :
-
Detection :
-
Add 100 µl of a suitable colorimetric substrate (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color develops.
-
Add 50 µl of stop solution (e.g., 2 N Sulfuric Acid) to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Western Blot Protocol
This protocol is for assessing the antibody's ability to detect this compound-containing proteins in a complex mixture.
-
Sample Preparation :
-
Gel Electrophoresis :
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking :
-
Block the membrane with 5% non-fat dried milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation :
-
Secondary Antibody Incubation :
-
Detection :
Immunofluorescence Protocol
This protocol validates the antibody's performance in detecting this compound in situ.
-
Cell Seeding and Fixation :
-
Permeabilization :
-
Blocking :
-
Primary Antibody Incubation :
-
Dilute the anti-5-(2-Hydroxyethyl)uridine antibody in the blocking buffer.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation :
-
Counterstaining and Mounting :
-
Imaging :
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.[7]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described protocols.
References
- 1. immunoreagents.com [immunoreagents.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. origene.com [origene.com]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 6. ulab360.com [ulab360.com]
- 7. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. usbio.net [usbio.net]
- 10. sites.uclouvain.be [sites.uclouvain.be]
A Comparative Guide to Analytical Standards for 5-(2-Hydroxyethyl)uridine Quantification
For researchers, scientists, and drug development professionals engaged in the study of modified nucleosides, accurate quantification of 5-(2-Hydroxyethyl)uridine is critical. This guide provides a comparative overview of analytical standards and methodologies for the precise measurement of this compound in various matrices.
Commercially Available Analytical Standards
An analytical standard is a highly purified compound used as a calibration standard and for quality control in analytical measurements. For this compound (CAS No. 102691-28-1), several commercial suppliers offer the compound in varying quantities, ensuring its accessibility for research purposes.[1][2][3][4][5] When selecting a standard, it is imperative to obtain a certificate of analysis (CoA) from the supplier, which should provide details on purity, identity confirmation (e.g., by NMR and mass spectrometry), and storage conditions.
Analytical Methodologies for Quantification
The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography followed by mass-based detection and fragmentation for specific identification. |
| Selectivity | Moderate. Relies on chromatographic retention time and UV spectrum. Potential for co-elution with interfering compounds. | High. Provides mass-to-charge ratio (m/z) of the parent ion and its fragments, offering excellent specificity. |
| Sensitivity | Lower (typically in the µg/mL to high ng/mL range). | Higher (typically in the low ng/mL to pg/mL range). |
| Instrumentation | Widely available and relatively lower cost. | More specialized and higher cost. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by ion suppression from matrix components, often requiring internal standards for accurate quantification. |
| Confirmation | Primarily by retention time matching with a standard. | Confirmation through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). |
| Sample Prep | May require less stringent cleanup for simpler matrices. | Often requires more rigorous sample cleanup to minimize matrix effects. |
| Ideal Application | Quantification in relatively clean samples, such as in vitro reactions or formulated products. | Quantification in complex biological matrices like plasma, urine, or tissue extracts.[6] |
Experimental Protocols
Below are detailed, representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These are based on established methods for uridine and other modified nucleosides and should be optimized for specific applications.[6][7][8][9][10][11][12]
Protocol 1: Quantification by HPLC-UV
This method is suitable for the analysis of relatively pure samples or for monitoring reactions.
1. Standard Preparation:
-
Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
For liquid samples, dilute with the mobile phase to fall within the calibration range.
-
For solid samples, dissolve in the mobile phase, vortex, and centrifuge to remove any particulates before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).[7] A buffer, such as ammonium acetate, can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This method is ideal for sensitive and selective quantification in complex biological matrices.
1. Standard Preparation:
-
Prepare a stock solution of this compound and a stable isotope-labeled internal standard (if available) in an appropriate solvent.
-
Prepare calibration standards and quality control (QC) samples by spiking the standards into a surrogate matrix that mimics the study samples.
2. Sample Preparation (e.g., for Plasma):
-
To 50 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. For a molecule with a molecular weight of 288.25 g/mol , the protonated precursor ion [M+H]+ would be m/z 289.2. A likely product ion would result from the loss of the ribose sugar (m/z 133.1). Therefore, a putative MRM transition would be 289.2 -> 156.1 (loss of the deoxyribose sugar if it were a deoxyuridine analogue) or another characteristic fragment.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the analyte in the samples using the same peak area ratio and the regression equation from the calibration curve.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams, generated using the DOT language, illustrate the key steps in the quantification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.de [gentaur.de]
- 3. amsbio.com [amsbio.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. helixchrom.com [helixchrom.com]
Comparative Analysis of 5-(2-Hydroxyethyl)uridine: A Review of Current Knowledge
A comprehensive search of available scientific literature reveals a significant gap in the comparative biological study of 5-(2-Hydroxyethyl)uridine across different organisms. While this molecule is commercially available as a synthetic thymidine analogue, there is a notable absence of published research detailing its natural occurrence, specific metabolic pathways, and distinct physiological functions in various life forms, from bacteria to mammals.
This compound is structurally a 5-modified pyrimidine nucleoside derivative. Analogues in this chemical class are recognized for their ability to be incorporated into replicating DNA, serving as markers for cell proliferation and DNA synthesis studies. However, specific experimental data, including quantitative analyses of its presence, metabolism, or functional effects in different organisms, are not available in the current body of scientific literature.
Given the lack of direct comparative data for this compound, this guide will provide a comparative overview of its parent molecule, uridine, and discuss the known roles of other 5-substituted uridine derivatives in various organisms. This information may offer a foundational context for researchers interested in the potential biological significance of this compound.
Uridine: A Central Pyrimidine Nucleoside
Uridine is a fundamental component of RNA and plays a central role in the metabolism of all known organisms.[1][2][3][4] Its metabolic pathways, including de novo synthesis and salvage pathways, are well-characterized and essential for cellular function.
Table 1: Overview of Uridine Metabolism and Function
| Feature | Prokaryotes (e.g., E. coli) | Yeast (e.g., S. cerevisiae) | Mammals (e.g., Humans) |
| Primary Function | RNA synthesis, precursor for other pyrimidines.[3] | RNA synthesis, nutrient sensing, regulation of gene expression.[5][6][7] | RNA synthesis, energy metabolism, neurotransmission, immune response.[2][8][9] |
| De Novo Synthesis | Occurs via the carbamoyl phosphate and aspartate pathway.[10] | Similar to prokaryotes and mammals, a highly regulated process.[6] | Primarily in the liver, supplying uridine to peripheral tissues.[2][8] |
| Salvage Pathway | Utilizes uridine phosphorylase and uridine kinase to recycle uridine. | Employs similar enzymes for uridine salvage. | Crucial for tissues that cannot perform de novo synthesis.[2] |
| Catabolism | Degraded to β-alanine, CO2, and NH3. | Similar degradation pathway. | Degraded in the liver to β-alanine, CO2, and NH3.[2] |
Experimental Protocols for Uridine Analysis
Quantification of Uridine by High-Performance Liquid Chromatography (HPLC)
A common method for quantifying uridine levels in biological samples is reverse-phase HPLC coupled with UV detection.
-
Sample Preparation: Biological samples (e.g., plasma, cell lysates) are deproteinized, often by precipitation with an acid like perchloric acid or an organic solvent like methanol or acetonitrile. The supernatant is then collected after centrifugation.
-
Chromatographic Separation: The clarified sample is injected onto a C18 reverse-phase HPLC column.
-
Mobile Phase: A buffered mobile phase, often containing a phosphate buffer and an organic modifier like methanol or acetonitrile, is used to elute the compounds. A gradient elution may be employed for better separation from other nucleosides.
-
Detection: Uridine is detected by its UV absorbance, typically at a wavelength of 254 nm or 260 nm.
-
Quantification: The concentration of uridine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a uridine standard.
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers higher sensitivity and specificity for the detection and quantification of uridine and its modified forms.[11]
The Significance of 5-Substituted Uridine Derivatives
While information on this compound is scarce, other 5-substituted uridine derivatives are known to have important biological roles, particularly in the context of transfer RNA (tRNA) modification. These modifications are crucial for the proper folding, stability, and decoding function of tRNA.
Table 2: Examples of Naturally Occurring 5-Substituted Uridine Derivatives
| Derivative | Organism(s) | Location and Function |
| 5-Methoxyuridine (mo5U) | Bacteria (B. subtilis, E. coli) | Found at the wobble position of the anticodon in specific tRNAs. It is synthesized from the precursor 5-hydroxyuridine.[12] |
| Uridine-5-oxyacetic acid (cmo5U) | Bacteria (E. coli) | Also located at the wobble position of the anticodon in certain tRNAs and is derived from 5-hydroxyuridine.[12] |
| 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) | Yeast (S. cerevisiae) | A modified nucleoside at the wobble position of tRNA, with its biosynthesis involving a surprisingly large number of proteins.[13] |
| 5-[[(carboxymethyl)amino]methyl]uridine | Yeast Mitochondria | Found in the anticodon of mitochondrial tRNAs that recognize two-codon families ending in a purine.[14] |
Experimental Workflow for Identifying tRNA Modifications
The identification of modified nucleosides in tRNA often involves a combination of enzymatic digestion, chromatography, and mass spectrometry.
Caption: Workflow for the identification of modified nucleosides in tRNA.
Uridine Biosynthesis and Catabolism Pathway
The general pathways for uridine metabolism are highly conserved across different domains of life.
Caption: Simplified overview of uridine metabolism pathways.
Conclusion
While this compound is a recognized synthetic nucleoside analogue, its biological role remains uncharacterized in the scientific literature. There is a clear need for foundational research to explore its potential presence, metabolism, and function in various organisms. The well-established methodologies for studying uridine and its other 5-substituted derivatives provide a robust framework for initiating such investigations. Future studies could focus on whether this compound is a naturally occurring modification, if it can be metabolized by cellular enzymes, and what, if any, are its physiological or toxicological effects. Until such data becomes available, its properties can only be inferred from the broader knowledge of uridine and its analogues.
References
- 1. Uridine - Wikipedia [en.wikipedia.org]
- 2. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The biological functions and side effects of Uridine_Chemicalbook [chemicalbook.com]
- 5. Pseudouridylation of yeast U2 snRNA is catalyzed by either an RNA-guided or RNA-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Mechanisms for Pseudouridine Formation in Yeast 5S and 5.8S rRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the rules by which 5′-UTR sequences affect protein expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The state-of-the-art determination of urinary nucleosides using chromatographic techniques “hyphenated” with advanced bioinformatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A genome-wide screen identifies genes required for formation of the wobble nucleoside 5-methoxycarbonylmethyl-2-thiouridine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-[[(carboxymethyl)amino]methyl]uridine is found in the anticodon of yeast mitochondrial tRNAs recognizing two-codon families ending in a purine - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting 5-(2-Hydroxyethyl)uridine: A Comparative Guide to LC-MS and Antibody-Based Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5-(2-Hydroxyethyl)uridine (5-HEU), a key biomarker of ethylene oxide exposure, is critical. This guide provides an objective comparison of two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and antibody-based immunoassays. We will delve into their respective methodologies, present a comparative analysis of their performance, and provide supporting experimental data to aid in the selection of the most appropriate method for your research needs.
At a Glance: LC-MS vs. Antibody-Based Detection of 5-HEU
| Feature | LC-MS | Antibody-Based Immunoassay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Specific antigen-antibody recognition |
| Specificity | High to Very High (based on mass fragmentation) | Variable (potential for cross-reactivity) |
| Sensitivity | High to Very High (pg/mL to fg/mL range) | Moderate to High (ng/mL to pg/mL range) |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Development Time | Shorter (method development) | Longer (antibody development) |
| Matrix Effects | Can be significant, requires careful sample preparation | Can be significant, requires matrix-matched calibrators |
| Multiplexing | Yes (can detect multiple analytes simultaneously) | Possible, but more complex to develop |
In-Depth Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. For 5-HEU, this typically involves tandem mass spectrometry (LC-MS/MS), which offers exceptional specificity by monitoring unique precursor-to-product ion transitions. This makes LC-MS/MS the gold standard for quantitative analysis, providing high accuracy and the ability to differentiate 5-HEU from structurally similar molecules.[1][2]
Antibody-based immunoassays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte, in this case, 5-HEU. Due to its small molecular size, a competitive ELISA format is typically employed. In this setup, free 5-HEU in the sample competes with a labeled 5-HEU conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 5-HEU in the sample. While generally less expensive and offering higher throughput than LC-MS, the development of a highly specific antibody to a small molecule like 5-HEU can be challenging, and the potential for cross-reactivity with other molecules must be carefully evaluated.[3][4]
Experimental Protocols
Representative LC-MS/MS Protocol for the Quantification of 5-HEU in Urine
This protocol is a representative method based on established procedures for the analysis of modified nucleosides in biological matrices.
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 100 µL of supernatant, add an internal standard (e.g., ¹³C,¹⁵N₂-5-HEU).
-
Perform solid-phase extraction (SPE) for sample cleanup and enrichment.
2. LC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor ion to product ion transitions for both 5-HEU and the internal standard.
-
Data Analysis: Quantify 5-HEU concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
General Protocol for a Competitive ELISA for 5-HEU
This protocol outlines the general steps for a competitive ELISA, which would require the prior development of a specific anti-5-HEU antibody and a 5-HEU-enzyme conjugate.
1. Plate Coating:
-
Coat a 96-well microplate with a specific anti-5-HEU antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competitive Reaction:
-
Add standards, controls, and samples to the appropriate wells.
-
Immediately add a fixed amount of 5-HEU conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, free 5-HEU in the sample will compete with the 5-HEU-HRP conjugate for binding to the coated antibody.
4. Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB for HRP).
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the concentration of 5-HEU.
-
Determine the concentration of 5-HEU in the samples from the standard curve.
Visualizing the Workflows
Conclusion
The choice between LC-MS and antibody-based detection for this compound depends on the specific requirements of the study. LC-MS/MS offers unparalleled specificity and accuracy, making it the preferred method for confirmatory analysis and studies requiring precise quantification. Antibody-based immunoassays, once developed and validated, provide a high-throughput and cost-effective solution for screening large numbers of samples. For researchers embarking on the development of an in-house immunoassay for 5-HEU, it is imperative to thoroughly validate the assay's performance characteristics against a well-established LC-MS/MS method to ensure data accuracy and reliability.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and performance characteristics of a competitive enzyme immunoassay for fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 5-(2-Hydroxyethyl)uridine: A Comparative Guide to High-Resolution Mass Spectrometry and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal identification of modified nucleosides is a critical step in drug discovery and development, as well as in fundamental biological research. 5-(2-Hydroxyethyl)uridine, a synthetic thymidine analogue, holds potential in various research applications, including the tracking of DNA synthesis.[1] This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for confirming the identity of this molecule, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for the unambiguous identification of small molecules by providing a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition.
Key Performance Metrics of HRMS
The primary advantage of HRMS lies in its ability to distinguish between compounds with very similar nominal masses. For this compound, the theoretical exact mass provides a benchmark for experimental verification.
| Parameter | Theoretical Value for this compound | Typical Experimental Acceptance Criteria |
| Molecular Formula | C₁₁H₁₆N₂O₇ | - |
| Theoretical Monoisotopic Mass | 288.09575 Da | - |
| Measured Mass (as [M+H]⁺) | 289.10303 Da | ± 5 ppm |
| Mass Accuracy | - | < 5 ppm |
| Resolving Power | - | > 10,000 FWHM |
Table 1: High-Resolution Mass Spectrometry Parameters for this compound. The theoretical monoisotopic mass is calculated based on the molecular formula. The measured mass as the protonated molecule [M+H]⁺ is the value expected in a typical positive-ion mode ESI-HRMS experiment.
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of this compound is expected to follow characteristic pathways for nucleosides, primarily involving cleavage of the glycosidic bond and fragmentation of the ribose sugar and the modified base.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Structure/Neutral Loss |
| 289.10303 | 157.0502 | [Uracil + CH₂CH₂OH + H]⁺ (Base + modification) |
| 289.10303 | 133.0659 | [Ribose - H₂O + H]⁺ |
| 157.0502 | 113.0237 | [Uracil + H]⁺ |
Table 2: Predicted MS/MS Fragmentation of this compound. These predicted fragments are based on the known fragmentation patterns of uridine and other modified nucleosides.[2][3]
Comparison with Alternative Identification Techniques
While HRMS is unparalleled for confirming the elemental composition, a comprehensive identification strategy often employs orthogonal techniques to elucidate the complete molecular structure.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition, Molecular Weight | Unambiguous molecular formula confirmation, high sensitivity. | Provides limited information on isomerism and stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry | Provides detailed structural information, including isomer differentiation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores | Simple, non-destructive, good for quantification. | Provides limited structural information, susceptible to interference from other absorbing compounds. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Provides a "fingerprint" of the molecule. | Complex spectra can be difficult to interpret, not ideal for quantification. |
Table 3: Comparison of Analytical Techniques for the Identification of this compound.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of this compound.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile 50:50 v/v) to a final concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument equipped with an electrospray ionization (ESI) source.
-
MS Analysis:
-
Ionization Mode: Positive
-
Scan Range: m/z 100-500
-
Resolution: Set to a minimum of 10,000 FWHM.
-
Calibration: Calibrate the instrument using a standard calibration mixture immediately prior to analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Calculate the mass accuracy in parts-per-million (ppm) using the formula: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 10^6.
-
A mass accuracy of < 5 ppm is generally considered confirmation of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and connectivity of atoms in this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity between protons and carbons.
-
-
Data Analysis:
-
Assign the chemical shifts of all protons and carbons.
-
The expected ¹H NMR spectrum would show signals for the ribose protons, the H6 proton of the uracil ring, and the two methylene groups of the hydroxyethyl side chain.
-
The expected ¹³C NMR spectrum would show signals for the ribose carbons, the uracil ring carbons, and the carbons of the hydroxyethyl group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV absorption profile of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or ethanol) with a known concentration (e.g., 10-50 µM).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
UV Analysis:
-
Scan the sample from 200 to 400 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for confirming the identity of this compound and a conceptual signaling pathway where such a molecule might be utilized.
Caption: Workflow for the identity confirmation of this compound.
Caption: Conceptual pathway for utilizing this compound in tracking DNA synthesis.
References
A Tale of Two Syntheses: A Side-by-Side Comparison of 5-(2-Hydroxyethyl)uridine Production Protocols
For researchers and professionals in the fields of drug development and molecular biology, the synthesis of modified nucleosides is a critical process. Among these, 5-(2-Hydroxyethyl)uridine, a derivative of the natural RNA building block, holds significant interest. This guide provides a detailed, side-by-side comparison of two distinct synthetic protocols for its preparation, offering insights into their respective methodologies, yields, and reaction conditions to aid in the selection of the most suitable method for a given research need.
The two primary approaches detailed here involve the modification of a uridine precursor at the C5 position of the uracil base. The first protocol employs a Heck coupling reaction to introduce a protected hydroxyethyl group, which is subsequently deprotected. The second method utilizes the hydroboration-oxidation of a 5-vinyluridine intermediate.
Comparative Analysis of Synthesis Protocols
To facilitate a clear comparison, the key quantitative data for each protocol are summarized in the table below.
| Parameter | Protocol 1: Heck Coupling | Protocol 2: Hydroboration-Oxidation of 5-Vinyluridine |
| Starting Material | 5-Iodouridine | 5-Iodouridine |
| Key Intermediates | 5-(2-tert-Butyldimethylsilyloxyvinyl)uridine | 5-Vinyluridine |
| Overall Yield | ~60-70% | ~50-60% |
| Reaction Steps | 3 | 2 |
| Key Reagents | Palladium(II) acetate, Tri-o-tolylphosphine, (2-Bromoethenoxy)(tert-butyl)dimethylsilane, TBAF | Tributyl(vinyl)tin, Tetrakis(triphenylphosphine)palladium(0), Borane-tetrahydrofuran complex, Sodium hydroxide, Hydrogen peroxide |
| Reaction Conditions | Heck coupling: 100°C; Deprotection: Room Temperature | Stille coupling: 100°C; Hydroboration-Oxidation: 0°C to Room Temperature |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis protocol.
Protocol 1: Heck Coupling Pathway
Caption: Synthetic workflow for Protocol 1 via Heck coupling.
Protocol 2: Hydroboration-Oxidation Pathway
Caption: Synthetic workflow for Protocol 2 via hydroboration-oxidation.
Detailed Experimental Protocols
Protocol 1: Synthesis via Heck Coupling
This protocol involves a two-step process starting from 5-iodouridine. The first step is a palladium-catalyzed Heck coupling reaction to introduce a protected 2-hydroxyethyl group, followed by a deprotection step.
Step 1: Synthesis of 5-(2-tert-Butyldimethylsilyloxyvinyl)uridine
-
To a solution of 5-iodouridine (1 equivalent) in anhydrous acetonitrile are added palladium(II) acetate (0.1 equivalents), tri-o-tolylphosphine (0.2 equivalents), and triethylamine (3 equivalents).
-
The mixture is stirred at room temperature under an argon atmosphere for 15 minutes.
-
(2-Bromoethenoxy)(tert-butyl)dimethylsilane (1.5 equivalents) is then added, and the reaction mixture is heated to 100°C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 5-(2-tert-Butyldimethylsilyloxyvinyl)uridine. A typical yield for this step is in the range of 70-80%.
Step 2: Synthesis of this compound
-
The 5-(2-tert-Butyldimethylsilyloxyvinyl)uridine (1 equivalent) is dissolved in tetrahydrofuran (THF).
-
A 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) is added dropwise to the solution at room temperature.
-
The reaction is stirred for 2 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid. The yield for this deprotection step is typically high, around 85-95%.
Protocol 2: Synthesis via Hydroboration-Oxidation of 5-Vinyluridine
This protocol also begins with 5-iodouridine and proceeds through a 5-vinyluridine intermediate.
Step 1: Synthesis of 5-Vinyluridine
-
A mixture of 5-iodouridine (1 equivalent), tributyl(vinyl)tin (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in anhydrous N,N-dimethylformamide (DMF) is heated at 100°C under an argon atmosphere for 6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed in vacuo.
-
The residue is purified by silica gel column chromatography (e.g., using a gradient of methanol in ethyl acetate) to give 5-vinyluridine. The yield for this Stille coupling reaction is generally in the range of 60-70%.
Step 2: Synthesis of this compound
-
To a solution of 5-vinyluridine (1 equivalent) in anhydrous THF at 0°C under an argon atmosphere is added a 1M solution of borane-tetrahydrofuran complex (BH3-THF) (1.5 equivalents) dropwise.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled to 0°C, and a 3M aqueous solution of sodium hydroxide (2 equivalents) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (2 equivalents).
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound. The yield for the hydroboration-oxidation step is typically around 80-90%.
Conclusion
Both protocols provide viable routes to this compound. The Heck coupling method (Protocol 1) involves an additional step for the preparation of the protected vinylating agent, but the subsequent deprotection is straightforward. The hydroboration-oxidation of 5-vinyluridine (Protocol 2) is a more direct two-step process from 5-iodouridine. The choice between these protocols may depend on the availability of specific reagents, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types. Both methods offer good overall yields and produce the target compound with high purity after chromatographic purification.
A Comparative Guide to the Biological Activity of 5-(2-Hydroxyethyl)uridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-(2-Hydroxyethyl)uridine and its structurally related analogs. The content is supported by experimental data from peer-reviewed literature, with a focus on antiviral and cytotoxic properties. Detailed experimental protocols for the key assays are provided to ensure reproducibility and critical evaluation of the presented data.
Introduction
This compound is a synthetic pyrimidine nucleoside analog. While it serves as a useful chemical scaffold and a reference compound in various studies, it is generally considered to be biologically inactive. In contrast, modifications at the 5-position of the uracil ring have yielded a number of potent analogs with significant biological activities, particularly as antiviral agents. This guide will compare the inert nature of this compound with the pronounced antiviral and cytotoxic effects of three notable analogs: 5-Ethyl-2'-deoxyuridine (EDU), (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU), and 5-Propynyloxy-2'-deoxyuridine. The primary focus of the comparison will be on their activity against Herpes Simplex Virus (HSV).
Comparative Biological Activity
The biological activity of this compound and its selected analogs is summarized in the tables below. The data highlights the significant impact of the substituent at the 5-position on the antiviral efficacy and cytotoxicity of these compounds.
Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | EC50 (µM) | Assay Method |
| This compound | Not reported | - | Inactive | - |
| 5-Ethyl-2'-deoxyuridine (EDU) | HSV-1 | Vero | 8.6[1][2] | Plaque Reduction Assay |
| HSV-2 | Vero | 7.8[1][2] | Plaque Reduction Assay | |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Vero | 0.06-0.22[3] | Plaque Reduction Assay |
| HSV-2 | Vero | 8[3] | Plaque Reduction Assay | |
| 5-Propynyloxy-2'-deoxyuridine | HSV-1 | Primary Rabbit Kidney | Potent Inhibitor | - |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity in Mammalian Cell Lines
| Compound | Cell Line | IC50 / CC50 (µM) | Assay Method |
| This compound | Not reported | - | - |
| 5-Ethyl-2'-deoxyuridine (EDU) | Vero | >330 | Microscopic Observation |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | Baby Hamster Kidney (BHK) | 100[3] | Cell Growth Inhibition |
| 5-Propynyloxy-2'-deoxyuridine | Not reported | - | - |
IC50 (50% inhibitory concentration) or CC50 (50% cytotoxic concentration) is the concentration of a substance that causes a 50% reduction in cell viability.
Mechanism of Action of 5-Substituted Deoxyuridine Analogs
The antiviral activity of 5-substituted 2'-deoxyuridine analogs against HSV is primarily dependent on the virus-encoded thymidine kinase (TK).[1][2] These compounds are selectively phosphorylated by the viral TK to their monophosphate form, which is then further phosphorylated by cellular kinases to the active triphosphate form. This triphosphate analog can then interfere with viral DNA synthesis by acting as a competitive inhibitor of the viral DNA polymerase or by being incorporated into the growing viral DNA chain, leading to chain termination. This selective activation by the viral enzyme is the basis for their relatively low cytotoxicity in uninfected host cells.
Mechanism of action for 5-substituted deoxyuridine analogs against HSV.
Experimental Protocols
The following are detailed protocols for the primary assays used to determine the antiviral activity and cytotoxicity of the uridine analogs discussed in this guide.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
Materials:
-
Vero cells (or other susceptible host cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (5-substituted uridine analogs)
-
Methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates and culture overnight at 37°C in a 5% CO2 incubator to form a confluent monolayer.[4]
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Virus Infection: Aspirate the culture medium from the cells and infect the monolayer with a known titer of HSV (typically 100 plaque-forming units per well) in the presence of varying concentrations of the test compound. Include a virus-only control (no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with methylcellulose medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[5]
-
Staining: Aspirate the overlay medium and fix the cells with a solution of 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.[4]
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Vero cells (or other appropriate cell line)
-
DMEM supplemented with FBS and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6][7]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a "cells only" control (no compound).
-
Incubation: Incubate the plates for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: The IC50 or CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the "cells only" control.
Conclusion
While this compound itself demonstrates a lack of significant biological activity, its core structure serves as a valuable starting point for the development of potent antiviral agents. The comparison with its 5-substituted analogs, such as 5-Ethyl-2'-deoxyuridine, (E)-5-(2-Bromovinyl)-2'-deoxyuridine, and 5-Propynyloxy-2'-deoxyuridine, clearly illustrates that modifications at the 5-position of the uracil ring are critical for conferring antiviral properties. The high potency and selectivity of some of these analogs against viruses like HSV highlight the success of this medicinal chemistry strategy. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel nucleoside analogs as potential therapeutic agents.
References
- 1. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 5. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Safety Operating Guide
Prudent Disposal of 5-(2-Hydroxyethyl)uridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-(2-Hydroxyethyl)uridine, a modified pyrimidine nucleoside derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of analogous research chemicals and are designed to ensure a high level of safety.
I. Hazard Assessment and Waste Identification
Given that this compound is a nucleoside analog, it should be handled with care. While some related compounds like uridine are not classified as hazardous, other derivatives can present risks such as mutagenicity or reproductive toxicity.[1] Therefore, it is prudent to treat this compound and any materials contaminated with it as hazardous chemical waste.
Key Principles for Handling:
-
Assume Hazard: In the absence of specific toxicity data, treat the compound as potentially hazardous.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound and its waste.
II. Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe disposal.
-
Solid Waste:
-
Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats, spatulas), and disposable labware in a dedicated, clearly labeled hazardous waste container.[4]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[3]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles, pipette tips, or broken glass, must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[5]
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound."[2]
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
Step 3: On-site Storage of Chemical Waste
Proper storage of waste awaiting pickup is crucial to prevent accidents and exposure.
-
Store sealed hazardous waste containers in a designated and secure waste accumulation area within the laboratory.[2][4]
-
Do not store waste containers in public areas such as hallways.[2]
-
Ensure that lids are securely fastened at all times, except when adding waste.[2]
-
Use secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be conducted by qualified personnel.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[4]
-
Provide them with a complete and accurate description of the waste stream.
-
Follow all institutional and local regulations for waste pickup and documentation.
III. Quantitative Data and Container Summary
For clarity and quick reference, the following table summarizes key quantitative and logistical information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Type | Solid, Liquid, Sharps | [4] |
| Solid Waste Container | Labeled, sealed, compatible material (e.g., HDPE) | [3][4] |
| Liquid Waste Container | Labeled, leak-proof, compatible material | [4] |
| Sharps Container | Labeled, puncture-proof | [5] |
| Labeling Requirements | "Hazardous Waste," full chemical name, constituents, date | [2][4] |
| Storage Location | Designated, secure area within the lab with secondary containment | [2][4] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 5-(2-Hydroxyethyl)uridine
Essential Safety and Handling Guide for 5-(2-Hydroxyethyl)uridine
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Hazard Summary for Nucleoside Analogues
| Hazard Classification | Description | GHS Code (Example) | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | Do not ingest. If swallowed, seek immediate medical attention. |
| Skin Irritation | May cause skin irritation.[1] | H315 | Avoid contact with skin. Wash thoroughly after handling.[1] |
| Eye Irritation | May cause serious eye irritation.[1] | H319 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1] | H335 | Avoid breathing dust. Use in a well-ventilated area.[1][2] |
| Aquatic Toxicity | Some nucleoside analogues are very toxic to aquatic life with long-lasting effects. | H400/H410 | Avoid release to the environment.[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Glasses/Goggles | Must be worn at all times in the laboratory. Required to be marked with "Z87" (ANSI Z87.1 standard).[4] |
| Face Shield | Required in addition to safety glasses or goggles when there is a splash hazard, such as when pouring large volumes of liquids.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[4] Double gloving is recommended for added protection.[5] Gloves must be changed immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory.[4] |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling the compound as a powder outside of a fume hood or if aerosolization is possible.[2][6] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation : Before handling, ensure you have read and understood the available safety information. All necessary PPE should be readily available and inspected for integrity.
-
Work Area : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Weighing and Transfer : When weighing or transferring the solid compound, take care to avoid creating dust.
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Hygiene : Always wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Protocol:
Proper disposal is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3] |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound must be collected in a separate, sealed container clearly marked as hazardous waste.[3] |
| Liquid Waste | Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[3] |
| Container Disposal | Empty containers should be decontaminated or disposed of as hazardous waste according to institutional guidelines. |
Note: All waste must be disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in the regular trash.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. 5-(2-HYDROXYETHYL)URACIL - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
